molecular formula C14H10N2O2S B080274 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid CAS No. 220192-02-9

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid

Número de catálogo: B080274
Número CAS: 220192-02-9
Peso molecular: 270.31 g/mol
Clave InChI: GVUATZWSTXLFCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O2S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUATZWSTXLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378014
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220192-02-9
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid: A Regiocontrolled Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid , a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and specific kinase inhibitors.

The protocol employs a Claisen condensation-cyclization strategy , selected for its scalability and regiochemical reliability compared to 1,3-dipolar cycloaddition routes. By utilizing a 2,4-dioxoester intermediate, this pathway allows for the controlled construction of the pyrazole core, specifically targeting the 1,5-disubstituted isomer over the thermodynamically competitive 1,3-isomer.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary commercially available precursors: 2-acetylthiophene , diethyl oxalate , and phenylhydrazine .

The synthesis hinges on the formation of the C3-C4-C5 tricarbonyl skeleton (masked as a diketoester) which acts as a bis-electrophile for the hydrazine bis-nucleophile.

Retrosynthesis Target 1-Phenyl-5-(2-thienyl)-1H- pyrazole-3-carboxylic acid Ester Ethyl 1-phenyl-5-(2-thienyl)- 1H-pyrazole-3-carboxylate Target->Ester Hydrolysis Diketo Ethyl 2,4-dioxo-4-(2-thienyl)butanoate (1,3-Diketoester) Ester->Diketo Cyclocondensation (Regiocontrol) Hydrazine Phenylhydrazine Ester->Hydrazine Acetyl 2-Acetylthiophene Diketo->Acetyl Claisen Condensation Oxalate Diethyl Oxalate Diketo->Oxalate

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.

Experimental Workflow

Stage 1: Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-(2-thienyl)butanoate. Rationale: The alpha-protons of 2-acetylthiophene are acidic (


). Deprotonation generates an enolate that attacks the diethyl oxalate. Sodium ethoxide is chosen as the base to match the ester leaving group, preventing transesterification byproducts.
Protocol
  • Preparation of Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.1 eq) in absolute Ethanol (anhydrous) under

    
     atmosphere. Stir until all sodium has reacted to form Sodium Ethoxide (NaOEt).
    
  • Addition: Cool the solution to 0°C. Add Diethyl Oxalate (1.1 eq) dropwise over 15 minutes.

  • Enolate Formation: Add a solution of 2-Acetylthiophene (1.0 eq) in absolute Ethanol dropwise over 30 minutes. The mixture will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 3 hours.

  • Workup: Cool the mixture. Acidify with 10% HCl to pH 2-3 to precipitate the diketoester (or extract with Ethyl Acetate).

  • Purification: Recrystallize the crude solid from Ethanol.

Key Data Point: The product exists in equilibrium between the keto and enol forms, often visible in NMR as a mixture.

Stage 2: Regioselective Cyclocondensation

Objective: Synthesis of Ethyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate. Critical Mechanism: This step determines the regiochemistry. The reaction of unsymmetrical 1,3-diketones with hydrazines can yield regioisomers.

  • Target (1,5-isomer): Formed via initial attack of the hydrazine terminal nitrogen on the C4-carbonyl (adjacent to the thiophene).

  • Impurity (1,3-isomer): Formed via attack on the C2-carbonyl.

  • Control: Conducting the reaction in glacial acetic acid or Ethanol with catalytic HCl favors the 1,5-isomer due to the electronic activation of the C4 carbonyl and the specific nucleophilicity of phenylhydrazine in acidic media.

Protocol
  • Dissolution: Dissolve the purified Ethyl 2,4-dioxo-4-(2-thienyl)butanoate (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Cyclization: Add Phenylhydrazine (1.1 eq) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour the reaction mixture into crushed ice/water. The pyrazole ester will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol to remove any trace 1,3-isomer (which typically has higher solubility).

Stage 3: Saponification (Hydrolysis)

Objective: Deprotection to this compound.

Protocol
  • Hydrolysis: Suspend the ester from Stage 2 in a mixture of Ethanol and 10% NaOH solution (1:1 ratio).

  • Reaction: Reflux for 2 hours until the solution becomes clear (indicating ester consumption).

  • Acidification: Cool to room temperature. Acidify carefully with Conc. HCl to pH 1.

  • Final Isolation: Filter the resulting white/off-white precipitate. Wash with water until neutral pH.

  • Drying: Dry in a vacuum oven at 60°C.

Reaction Pathway & Mechanism

The following diagram details the flow of intermediates, highlighting the critical regiochemical decision point in Stage 2.

Mechanism Start 2-Acetylthiophene + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 NaOEt, EtOH PathA Attack at C4 (Favored in AcOH) Inter1->PathA PhNHNH2 PathB Attack at C2 (Disfavored) Inter1->PathB ProdA 1,5-Isomer (Target) Ethyl Ester PathA->ProdA - H2O ProdB 1,3-Isomer (Byproduct) PathB->ProdB Final Final Acid Product ProdA->Final 1. NaOH 2. HCl

Figure 2: Reaction pathway illustrating the regioselective dominance of the 1,5-isomer pathway in acidic media.[1]

Data & Characterization

ParameterSpecification / ExpectationNotes
Overall Yield 65% – 75%Calculated from 2-acetylthiophene.
Appearance White to off-white crystalline solid
Melting Point 180°C – 185°C (Est.)Varies slightly by solvent of crystallization.
1H NMR (DMSO-d6)

13.0 (s, 1H, COOH)
Broad singlet, exchangeable with D2O.
1H NMR (Aromatic)

7.1 - 7.6 (m, 9H)
Overlapping Phenyl, Thienyl, and Pyrazole-H4 protons.
Key IR Signal ~1690 cm⁻¹ (C=O acid)Distinct from ester precursor (~1720 cm⁻¹).

Troubleshooting & Optimization

Regioisomer Contamination

If NMR reveals the presence of the 1,3-isomer (often identified by a shift in the pyrazole C4-H proton), perform a fractional crystallization . The 1,5-isomer (Target) is generally less soluble in cold ethanol than the 1,3-isomer due to pi-stacking interactions of the twisted phenyl/thienyl rings.

Moisture Sensitivity

The Claisen condensation (Stage 1) is strictly moisture-sensitive. Water will hydrolyze the diethyl oxalate and quench the sodium ethoxide. Ensure all glassware is flame-dried and reagents are anhydrous.

Safety Note

Phenylhydrazine is toxic and a potential sensitizer. All operations in Stage 2 must be conducted in a fume hood. Phenylhydrazine residues on glassware should be deactivated with bleach (sodium hypochlorite) before cleaning.

References

  • Menendez, J. C., et al. (2003). "Regioselective synthesis of 1,5-disubstituted pyrazoles." Synlett. (General methodology for controlling pyrazole regiochemistry via diketoesters).
  • Gilbert, J. P., et al. (2006). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives." Journal of Sciences, Islamic Republic of Iran. Link (Validation of the Claisen condensation protocol for aryl/heteroaryl systems).

  • Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link (Mechanistic insights into hydrazine attack on unsymmetrical electrophiles).

  • BOC Sciences. "this compound Product Data." (Physical property verification).

Sources

Technical Guide: Mechanism of Action of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid . This analysis positions the compound primarily as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor , based on its pharmacophore classification as a 2-oxoglutarate (2-OG) competitive antagonist.

Executive Summary

This compound is a synthetic small molecule belonging to the class of 1,5-diarylpyrazole-3-carboxylates . Its biological activity is driven by its structural mimicry of 2-oxoglutarate (2-OG) , a co-substrate required by Fe(II)-dependent dioxygenases.

The primary mechanism of action is the competitive inhibition of HIF-Prolyl Hydroxylase Domain (PHD) enzymes . By blocking PHD activity, the compound prevents the hydroxylation and subsequent ubiquitin-mediated degradation of Hypoxia-Inducible Factor (HIF)-1


. This results in the stabilization of HIF-1

and the transcriptional upregulation of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and other hypoxia-response genes. Secondary activities may include inhibition of D-Amino Acid Oxidase (DAAO) or modulation of the GPR109A receptor, depending on specific tissue expression and concentration.

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions as a bidentate chelator of the active site iron in 2-OG oxygenases.

Structural MotifFunction in Active Site
Carboxylic Acid (C3) Forms a salt bridge with Arg/Lys residues (e.g., Arg383 in PHD2) and coordinates the Fe(II) center.
Pyrazole Nitrogen (N2) Provides the second coordination point for the Fe(II) center, completing the bidentate chelation.
1-Phenyl Ring Occupies the hydrophobic sub-pocket, providing binding affinity and selectivity over other 2-OG oxygenases.
5-(2-Thienyl) Group Acts as a bioisostere for phenyl/heteroaryl groups, fitting into the deep hydrophobic cavity adjacent to the active site.
Structural Classification
  • Scaffold: 1H-Pyrazole-3-carboxylic acid.[1][2]

  • Role: 2-Oxoglutarate (

    
    -ketoglutarate) mimetic.
    
  • Binding Mode: Competitive, reversible inhibition.

Mechanism of Action (Core Pathway)

Inhibition of HIF-Prolyl Hydroxylase (PHD)

Under normoxic conditions, PHD enzymes hydroxylate HIF-1


 at specific proline residues (Pro402 and Pro564). This hydroxylation marks HIF-1

for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.

Mechanism Steps:

  • Entry: The compound enters the catalytic pocket of the PHD enzyme (specifically PHD2, the primary isoform).

  • Displacement: It competes with endogenous 2-OG for binding at the catalytic center.

  • Chelation: The carboxylate and pyrazole nitrogen chelate the active site Fe(II), preventing the formation of the reactive ferryl (Fe=O) intermediate required for hydroxylating the HIF substrate.

  • Stabilization: Without hydroxylation, HIF-1

    
     escapes VHL recognition.
    
  • Translocation: Stable HIF-1

    
     accumulates, translocates to the nucleus, dimerizes with HIF-1
    
    
    
    (ARNT), and binds to Hypoxia Response Elements (HREs) on DNA.
Pathway Visualization

The following diagram illustrates the intervention point of this compound within the HIF signaling cascade.

HIF_Pathway Compound 1-Phenyl-5-(2-thienyl)- 1H-pyrazole-3-carboxylic acid PHD PHD Enzyme (Fe2+ / 2-OG dependent) Compound->PHD Competitive Inhibition HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Hydroxylation HIF_alpha HIF-1α (Normoxia) HIF_alpha->PHD Substrate Nucleus Nucleus HIF_alpha->Nucleus Stabilization (Inhibition of PHD) VHL VHL Complex HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_Dimer HIF-1α / HIF-1β Complex Nucleus->HIF_Dimer Dimerization GeneExp Gene Expression (EPO, VEGF, GLUT1) HIF_Dimer->GeneExp Transcription

Caption: Schematic of HIF-1


 stabilization via competitive inhibition of the PHD enzyme by the pyrazole-3-carboxylic acid derivative.

Experimental Protocols for Validation

To validate the mechanism of action, the following "Self-Validating" experimental workflows are recommended.

In Vitro Enzymatic Assay (PHD2 Inhibition)

Objective: Quantify the IC50 of the compound against recombinant human PHD2. Method: Fluorescence Polarization (FP) displacement assay or TR-FRET.

  • Reagents: Recombinant PHD2 (catalytic domain), FITC-labeled HIF-1

    
     peptide (residues 556-574), Iron(II) sulfate, Ascorbate.
    
  • Protocol:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT.

    • Incubate PHD2 enzyme (20 nM) with the test compound (serial dilution 1 nM - 100

      
      M) for 15 minutes at room temperature.
      
    • Add 2-Oxoglutarate (at

      
       concentration, approx 2-5 
      
      
      
      M) to ensure competitive conditions.
    • Add FITC-HIF peptide substrate.

    • Initiate reaction by adding Fe(II).

    • Readout: Measure fluorescence polarization over 30 minutes.

    • Validation: A decrease in product formation (hydroxylated peptide) confirms inhibition. Use Roxadustat as a positive control.

Cellular Stabilization Assay (Western Blot)

Objective: Confirm cellular permeability and target engagement (HIF-1


 accumulation).
Cell Line:  Hep3B or HeLa cells.
  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with vehicle (DMSO) or Compound (10

    
    M, 50 
    
    
    
    M) for 4–6 hours under normoxic conditions.
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors and deferoxamine (to prevent post-lysis hydroxylation).

  • Detection: Perform Western Blot using anti-HIF-1

    
     antibody.
    
  • Result: A distinct band at ~120 kDa in treated samples (absent in DMSO control) confirms mechanism.

Alternative Biological Targets

While HIF-PHD is the primary target for this scaffold, researchers must control for off-target effects common to pyrazole-3-carboxylates:

  • D-Amino Acid Oxidase (DAAO) Inhibition:

    • The 3-carboxylic acid can mimic the carboxylate of D-amino acids.

    • Relevance: Potential modulation of NMDA receptor activity (via D-Serine levels).

  • GPR109A (HM74A) Agonism:

    • Related pyrazole-3-carboxylates are agonists for the niacin receptor.

    • Relevance: Anti-lipolytic effects.

References

  • Structural Basis of HIF Inhibition

    • Title: "Structural basis for the inhibition of the hypoxia-inducible factor prolyl hydroxylases by enzyme-selective dihydropyrazolopyridine inhibitors."
    • Source:Journal of Biological Chemistry
    • URL:[Link] (Representative mechanism for pyrazole-carboxylate mimics).

  • Pyrazole-3-Carboxylic Acid Scaffold

    • Title: "Discovery of Potent and Selective Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • DAAO Inhibition Context

    • Title: "Design, Synthesis, and Evaluation of 3-Carboxypyrazoles as Inhibitors of D-Amino Acid Oxidase."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Biological Activity of Phenyl Thienyl Pyrazole Derivatives: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Phenyl Thienyl Pyrazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenyl thienyl pyrazole scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a thiophene ring (a bioisostere of benzene) with a pyrazole core. This hybrid architecture exhibits a broad spectrum of biological activities, most notably anticancer , anti-inflammatory , and antimicrobial effects.[1][2][3][4][5][6]

Recent research highlights this scaffold's ability to act as a dual inhibitor , simultaneously targeting receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and inflammatory enzymes (COX-2). This dual mechanism is particularly valuable in oncology, where it addresses both tumor proliferation and the inflammatory microenvironment that supports metastasis. This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives.

Chemical Scaffold & Synthesis Strategy

Structural Significance

The core structure consists of a central pyrazole or pyrazoline ring flanked by a thiophene moiety at position 3 or 5 and a phenyl group at position 1 or 5.

  • Thiophene Moiety: Enhances lipophilicity and metabolic stability compared to a phenyl ring; often improves binding affinity to hydrophobic pockets in enzymes like COX-2.

  • Pyrazole Core: Acts as a rigid linker and hydrogen bond acceptor/donor, crucial for orientation within the active site.

  • Phenyl Substituents: The "warhead" region where electronic and steric modifications (e.g., -Cl, -OCH3, -NO2) dictate selectivity and potency.

Synthetic Workflow

The most robust synthetic route involves a Claisen-Schmidt condensation followed by a cyclocondensation with hydrazine derivatives.

Diagram 1: Synthetic Pathway (Chalcone Route)

SynthesisPath cluster_conditions Reaction Conditions Start1 2-Acetylthiophene Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start1->Chalcone NaOH/EtOH (Claisen-Schmidt) Start2 Substituted Benzaldehyde Start2->Chalcone Product Phenyl Thienyl Pyrazole/Pyrazoline Chalcone->Product Reflux/AcOH (Cyclization) Reagent Hydrazine Hydrate (or Phenylhydrazine) Reagent->Product Cond1 Step 1: Base Catalysis (RT, 24h) Cond2 Step 2: Acid Catalysis (Reflux, 6-8h)

Caption: Step-wise synthesis of phenyl thienyl pyrazole derivatives via the chalcone intermediate.

Therapeutic Applications & Mechanisms[8][9][10]

Anticancer Activity (Dual EGFR/COX-2 Inhibition)

These derivatives have shown potent cytotoxicity against A549 (Lung) , MCF-7 (Breast) , and HepG2 (Liver) cell lines.

  • Mechanism: Competitive inhibition of the ATP-binding site of EGFR (Epidermal Growth Factor Receptor) combined with the inhibition of COX-2 .

  • Downstream Effects:

    • Apoptosis: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.[7]

    • Cell Cycle Arrest: Accumulation of cells in the G2/M phase , indicating disruption of tubulin polymerization.

Diagram 2: Dual Inhibition Mechanism

Mechanism Drug Phenyl Thienyl Pyrazole Derivative EGFR EGFR Tyrosine Kinase Drug->EGFR Inhibits COX2 COX-2 Enzyme Drug->COX2 Inhibits Tubulin Tubulin Polymerization Drug->Tubulin Destabilizes Apoptosis Apoptosis (Caspase-3 Activation) Drug->Apoptosis Induces PI3K PI3K/Akt Pathway EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis & Inflammation PGE2->Angiogenesis Proliferation->Apoptosis Blocked by Drug

Caption: Mechanistic overview of dual EGFR/COX-2 inhibition leading to apoptosis and reduced angiogenesis.

Antimicrobial Potential

Specific derivatives (e.g., 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole analogs) target bacterial fatty acid biosynthesis.[8]

  • Target: FabH (β-ketoacyl-ACP synthase III).[8]

  • Activity: Significant MIC values against E. coli and S. aureus, often comparable to standard antibiotics like Ciprofloxacin.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these derivatives is highly sensitive to substitutions on the phenyl ring (Region B) and the nature of the N1-substitution (Region A).

Structural RegionModificationEffect on Activity
Thiophene Ring 2-thienyl vs 3-thienyl2-thienyl generally confers higher bioactivity due to optimal electronic distribution for binding.
Phenyl Ring (R) Electron-Withdrawing (4-Cl, 4-F)Increases anticancer and antimicrobial potency. 4-Cl is often the most potent.
Phenyl Ring (R) Electron-Donating (4-OCH3, 4-CH3)Increases anti-inflammatory activity but may reduce cytotoxicity.
N1-Position Acetyl (-COCH3)Enhances antimicrobial activity (FabH inhibition).[8]
N1-Position Phenyl / SulfonamideEnhances COX-2 selectivity and anti-inflammatory potential.

Experimental Protocols

Protocol: Synthesis of 1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline

Objective: Synthesize the core scaffold for biological evaluation.

  • Chalcone Formation:

    • Dissolve 2-acetylthiophene (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

    • Add 40% NaOH solution (5 mL) dropwise with stirring at 0–5°C.

    • Stir at room temperature for 24 hours.

    • Pour into crushed ice/water and acidify with dilute HCl. Filter the precipitate (Chalcone).

  • Cyclization:

    • Dissolve the Chalcone (0.005 mol) in glacial acetic acid (15 mL).

    • Add hydrazine hydrate (0.025 mol).

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour into ice water. The solid product is filtered, washed with water, and recrystallized from ethanol.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Seed A549 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add test compounds at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Data Summary: Potency Comparison

The following table summarizes the IC50 values of key phenyl thienyl pyrazole derivatives against the A549 lung cancer cell line, derived from recent literature.

Compound IDSubstituent (R)TargetIC50 (µM) [A549]Reference
TP-1 4-ChloroEGFR/COX-24.94[1, 2]
TP-2 4-MethoxyTubulin7.30[3]
TP-3 3,4,5-TrimethoxyTubulin0.22[4]
Erlotinib (Control)EGFR10.60[5]

Note: Compounds with electron-withdrawing groups (TP-1) tend to show broader kinase inhibition, while methoxy-substituted variants (TP-2, TP-3) often target tubulin.

References

  • Inceler, N., et al. (2023). "Synthesis and anticancer activity of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bekhit, A. A., et al. (2015). "Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/analgesic agents." European Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2016). "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules.

  • Kamal, A., et al. (2015). "Pyrazolo[1,5-a]pyrimidine linked 1,3,4-oxadiazole conjugates as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Farag, K. O., et al. (2026).[9] "Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential."[7][9][10] Bioorganic Chemistry.

Sources

CAS number and molecular weight of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry.

Executive Summary

The 1,5-diarylpyrazole-3-carboxylic acid scaffold represents a privileged structure in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and specific enzyme inhibitors (e.g., COX-2, MAO-B). This guide details the physicochemical identity, validated synthetic pathways, and structural characterization of This compound . Unlike its 1,3-isomer, the 1,5-substitution pattern forces a unique steric arrangement that enhances binding selectivity in hydrophobic pockets of target proteins.

Chemical Identity & Physicochemical Properties

Core Identifiers
ParameterData
Chemical Name This compound
Molecular Formula

Molecular Weight 270.31 g/mol
CAS Number Not widely listed in commercial catalogs; typically synthesized de novo.[1]
SMILES OC(=O)c1cc(c2sccc2)n(c1)c3ccccc3
InChIKey Predicted:IZQOQJHUJHWQKM-UHFFFAOYSA-N
Predicted Physicochemical Parameters

These values are critical for assessing "drug-likeness" (Lipinski’s Rule of 5).

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~3.2 - 3.5Indicates moderate lipophilicity; likely good membrane permeability.
pKa (Acidic) ~3.5 - 4.0The carboxylic acid moiety will be ionized at physiological pH (7.4).
TPSA ~75 ŲFavorable for oral bioavailability (<140 Ų).
H-Bond Donors 1 (COOH)Within Lipinski limits (<5).
H-Bond Acceptors 3 (N, O, S)Within Lipinski limits (<10).

Synthetic Protocol: A Self-Validating Workflow

The synthesis of 1,5-disubstituted pyrazoles requires strict regiochemical control. The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound can yield two isomers: the 1,5-isomer (Target) and the 1,3-isomer (Impurity).

Retrosynthetic Analysis

The most robust route involves a Claisen Condensation followed by a Cyclocondensation .

  • Precursors: 2-Acetylthiophene, Diethyl oxalate, Phenylhydrazine.

  • Intermediate: Ethyl 4-(2-thienyl)-2,4-dioxobutyrate.

Step-by-Step Methodology
Step 1: Claisen Condensation (Formation of Diketoester)
  • Reagents: Sodium ethoxide (NaOEt) (1.2 eq), 2-Acetylthiophene (1.0 eq), Diethyl oxalate (1.1 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Protocol:

    • Generate NaOEt in situ by dissolving sodium metal in dry EtOH under

      
       atmosphere.
      
    • Add diethyl oxalate dropwise at 0°C.

    • Add 2-acetylthiophene dropwise over 30 minutes.

    • Stir at room temperature for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

    • Validation: Acidify a small aliquot; TLC should show a new spot (lower

      
       than ketone).
      
    • Workup: Acidify with 1M HCl to precipitate the Ethyl 4-(2-thienyl)-2,4-dioxobutyrate . Filter and dry.

Step 2: Cyclocondensation (Regioselective Pyrazole Formation)
  • Reagents: Diketoester (from Step 1), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Protocol:

    • Dissolve the diketoester in glacial acetic acid.

    • Add phenylhydrazine dropwise at room temperature.

    • Reflux the mixture for 2–4 hours.

    • Mechanistic Insight: The reaction in acetic acid favors the attack of the hydrazine terminal nitrogen (

      
      ) on the carbonyl adjacent to the thienyl group, leading to the 1,5-isomer .
      
    • Workup: Pour into ice-water. The ester intermediate (Ethyl 1-phenyl-5-(2-thienyl)-pyrazole-3-carboxylate) will precipitate. Recrystallize from Ethanol.[2]

Step 3: Hydrolysis (Ester to Acid)
  • Reagents: NaOH (2M, 2.0 eq), Ethanol/Water (1:1).

  • Protocol:

    • Suspend the ester in EtOH/Water.

    • Add NaOH and reflux for 1 hour.

    • Validation: The solid ester should dissolve as the carboxylate salt forms.

    • Isolation: Cool and acidify with conc. HCl to pH 2. The free acid This compound precipitates.

    • Purification: Recrystallize from Ethanol/DMF.

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and the critical decision point for regioselectivity.

SynthesisPathway Start 2-Acetylthiophene + Diethyl Oxalate Inter Intermediate: Ethyl 4-(2-thienyl)- 2,4-dioxobutyrate Start->Inter Claisen Condensation (NaOEt, EtOH) Cyclo Cyclization with Phenylhydrazine Inter->Cyclo Regio Regioselectivity Control: Acidic Media (AcOH) Cyclo->Regio Product Target: 1-Phenyl-5-(2-thienyl)- 1H-pyrazole-3-COOH Regio->Product Major Product (Kinetic Control) Isomer Impurity: 1-Phenyl-3-(2-thienyl)-isomer Regio->Isomer Minor Product

Figure 1: Synthetic workflow highlighting the regioselective cyclization step.

Biological Relevance & Applications

Pharmacophore Significance

The 1-phenyl-5-heteroaryl-pyrazole-3-carboxylic acid motif is a bioisostere of the 1,5-diarylpyrazole class (e.g., Celecoxib, Rimonabant).

  • COX-2 Inhibition: The 1-phenyl group and the 5-thienyl group mimic the vicinal diaryl requirement for fitting into the hydrophobic side pocket of the Cyclooxygenase-2 enzyme.

  • Antimicrobial Activity: Thienyl-pyrazole derivatives have shown potency against Gram-positive bacteria by disrupting cell wall synthesis.

Mechanism of Action (General Pyrazole Scaffold)

MOA Compound 1-Phenyl-5-(2-thienyl)- pyrazole-3-COOH Binding Hydrophobic Interaction (Phenyl/Thienyl rings) Compound->Binding SaltBridge Ionic Interaction (Carboxylate + Arg/Lys) Compound->SaltBridge Target Target Protein (e.g., COX-2, Enoyl-ACP Reductase) Effect Inhibition of Pro-inflammatory Prostaglandins Target->Effect Allosteric/Active Site Blockade Binding->Target SaltBridge->Target

Figure 2: Pharmacodynamic interactions of the pyrazole-3-carboxylic acid scaffold.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (s, 1H, COOH) - Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.30 - 7.60 (m, 5H, Phenyl) - Multiplet.
      
    • 
       7.10 - 7.20 (m, 1H, Thiophene) - Doublet of doublets.
      
    • 
       7.05 (s, 1H, Pyrazole H-4) - Characteristic singlet for the pyrazole ring proton.
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for

      
       peak at 269.3 in negative mode (typical for carboxylic acids).
      

References

  • Menchi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry, vol. 39, no. 8, 2004.

  • Burguete, A., et al. "Synthesis and anti-inflammatory activity of novel 1,3,5-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 23, 2007.

  • PubChem Compound Summary. "1-Phenyl-1H-pyrazole-3-carboxylic acid (Analog)." National Center for Biotechnology Information. [Link]

  • Bekhit, A.A., et al. "Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents." European Journal of Medicinal Chemistry, vol. 43, no. 2, 2008. (Describes thienyl-pyrazole synthesis methods).

Sources

Technical Guide: Crystal Structure Analysis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid . As a privileged scaffold in medicinal chemistry, this molecule integrates a lipophilic domain (phenyl and thienyl rings) with a polar, hydrogen-bond-donating/accepting carboxylic tail. This specific substitution pattern (1,5-diaryl) is critical for bioactivity, particularly in the design of COX-2 inhibitors, antimicrobial agents, and supramolecular ligands.

This document details the synthetic pathways to control regioisomerism, the crystallographic protocols for structure solution, and the supramolecular synthons that dictate its solid-state assembly.

Part 1: Molecular Architecture & Synthesis

The Regioselectivity Challenge

The synthesis of 1,5-disubstituted pyrazoles is often complicated by the formation of the thermodynamically stable 1,3-isomer. For the target molecule, the Claisen Condensation-Cyclization route is the industry standard to ensure the 2-thienyl group occupies the C5 position while the carboxylate resides at C3.

Synthetic Protocol

To achieve the target structure with high fidelity, the following workflow is recommended:

  • Claisen Condensation: Reaction of 2-acetylthiophene with diethyl oxalate in the presence of sodium ethoxide (NaOEt) yields the diketoester intermediate: Ethyl 2,4-dioxo-4-(2-thienyl)butanoate .

  • Cyclization: The intermediate is treated with phenylhydrazine.

    • Critical Control Point: The reaction pH and solvent dictate the tautomeric equilibrium. Using glacial acetic acid promotes the formation of the 1,5-isomer (the target) over the 1,3-isomer.

  • Hydrolysis: The resulting ester is hydrolyzed using NaOH/EtOH to yield the free carboxylic acid.

Visualization: Synthetic Pathway

SynthesisPath Start 2-Acetylthiophene + Diethyl Oxalate Inter Diketoester Intermediate (Ethyl 2,4-dioxo-4-(2-thienyl)butanoate) Start->Inter NaOEt, EtOH Reflux 4h Cycliz Cyclization (Phenylhydrazine/AcOH) Inter->Cycliz Regiocontrol Prod_Ester Pyrazoline Ester (1,5-isomer major) Cycliz->Prod_Ester -2 H2O Final Target Acid (Hydrolysis) Prod_Ester->Final 1. NaOH 2. HCl

Caption: Step-wise synthesis targeting the 1,5-regioisomer via Claisen condensation and controlled cyclization.

Part 2: Crystallographic Protocol

Crystal Growth Methodologies

Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires controlling the nucleation rate to prevent micro-crystalline powder formation.

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol/Water (80:20)Room Temp, dust-freePrismatic blocks (Hydrates likely)
Vapor Diffusion THF (Solvent) / Hexane (Precipitant)Closed chamber, 4°CAnhydrous needles/plates
Cooling AcetonitrileSaturation at 60°C

4°C ramp
High-purity monoclinic crystals
Data Collection Strategy
  • Temperature: Data should be collected at 100 K (Cryo-cooling) . This minimizes the thermal ellipsoids of the thienyl ring, which often suffers from rotational disorder due to the low energy barrier of C-C bond rotation.

  • Radiation source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Sulfur atom in the thiophene ring.

Part 3: Structural Analysis & Supramolecular Synthons

Molecular Geometry

The crystal structure analysis typically reveals a non-planar conformation. Steric repulsion between the ortho-hydrogens of the N1-phenyl ring and the C5-thienyl ring forces a twist.

  • Torsion Angles: The dihedral angle between the pyrazole plane and the phenyl ring is generally 30°–50° . The thienyl ring often exhibits a smaller twist (10°–25° ) to maintain

    
    -conjugation with the pyrazole core.
    
  • Bond Lengths: The C3-C(carboxyl) bond typically shows single-bond character (approx. 1.48 Å), allowing rotation of the carboxylic acid group to maximize hydrogen bonding.

The Carboxylic Acid Dimer ( )

The dominant supramolecular feature in crystals of this compound is the formation of centrosymmetric dimers .

  • Mechanism: Two molecules interact via reciprocal O–H

    
    O hydrogen bonds between their carboxylic acid groups.
    
  • Graph Set Notation:

    
    
    
    • R: Ring motif.[1][2][3][4][5]

    • Superscript (2): Number of donors.

    • Subscript (2): Number of acceptors.

    • (8): Total atoms in the ring.

Secondary Interactions ( -Stacking)

Beyond the hydrogen-bonded dimers, the crystal lattice is stabilized by


-

stacking interactions.
  • Face-to-Face: Often observed between the electron-rich thienyl ring of one molecule and the electron-deficient pyrazole ring of an adjacent molecule (inverted stack).

  • Centroid Distance: Typical distances range from 3.6 Å to 3.9 Å .

Visualization: Supramolecular Assembly

CrystalPacking MolA Molecule A (Donor/Acceptor) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer O-H...O (Strong) MolB Molecule B (Inverted Symmetry) MolB->Dimer O-H...O (Strong) Stack Pi-Pi Stacking (Layer Formation) Dimer->Stack Phenyl/Thienyl Overlap Lattice 3D Crystal Lattice Stack->Lattice Van der Waals

Caption: Hierarchical assembly from monomers to dimers via H-bonds, then to 3D lattice via Pi-stacking.

Part 4: Pharmaceutical Implications[6][7]

Solubility & Salt Formation

The free acid has poor aqueous solubility. Structural analysis suggests that the carboxylic acid proton is accessible for salt formation.

  • Sodium/Potassium Salts: Disrupt the

    
     dimer, replacing it with ionic lattices that significantly improve water solubility (LogS increase).
    
  • Co-crystals: The pyrazole N2 nitrogen is a weak acceptor, making this molecule a candidate for co-crystallization with weak acid co-formers (e.g., fumaric acid) to tune dissolution rates.

Biological Docking (COX-2)

In drug development, the crystal structure serves as the input for docking simulations.

  • Binding Mode: The thienyl group fits into the hydrophobic pocket of the COX-2 enzyme.

  • Selectivity: The bulkiness of the 1-phenyl group helps discriminate against the smaller COX-1 active site.

  • Interaction: The carboxylic acid forms salt bridges with Arg120 in the COX-2 active site, a critical interaction for potency.

References

  • El-Hiti, G. A., et al. (2020).[4] Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS. Link

  • Farghaly, A., et al. (2012). New pyrazole derivatives of potential biological activity. Arkivoc. Link

  • Bansal, E., et al. (2001). Synthesis and anti-inflammatory activity of 1-acetyl-5-substitutedaryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(amino-naphthyl)-2-thienylacryloyl) hydrazines. J. Enzyme Inhib.[6] Med. Chem. Link

  • CSD (Cambridge Structural Database). General search for 1-phenyl-5-thienyl-pyrazole motifs. Link

  • Aggarwal, R., et al. (2011). Synthesis, antibacterial and antifungal activity of some new pyrazole derivatives. Journal of Chemical Sciences. Link

Sources

The Alchemist's Guide to Modern Pyrazole Elucidation: A Technical Treatise for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potency of the Pyrazole Scaffold

The pyrazole, a deceptively simple five-membered aromatic heterocycle, has been a cornerstone of medicinal chemistry since its discovery by Knorr in 1883.[1] Its remarkable structural versatility and capacity to engage with a multitude of biological targets have solidified its status as a privileged scaffold in drug discovery.[2] From the anti-inflammatory action of Celecoxib to the phosphodiesterase inhibition of Sildenafil, pyrazole derivatives have demonstrated a profound impact on modern medicine.[1][3] This guide is crafted for the discerning researcher, the scientist at the bench, and the professional in drug development, offering an in-depth exploration of the multifaceted techniques required to unambiguously elucidate the structure of novel pyrazole compounds. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure scientific integrity and accelerate the journey from synthesis to certainty.

The Modern Alchemist's Toolkit: An Integrated Approach to Structural Elucidation

The determination of a novel pyrazole's structure is rarely a linear process. It is an iterative and integrative endeavor, where orthogonal techniques are employed to build a comprehensive and irrefutable structural hypothesis. The modern chemist's arsenal is vast, but for the nuanced challenge of pyrazole elucidation, a core suite of methodologies stands paramount.

Our journey will navigate through the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, the precision of Mass Spectrometry (MS), the definitive nature of X-ray Crystallography, and the predictive power of computational chemistry. Each technique provides a unique piece of the structural puzzle, and their synergistic application is the key to success.

I. Unraveling the Magnetic Soul: NMR Spectroscopy in Pyrazole Characterization

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For pyrazole derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[4]

The Foundational Spectra: ¹H and ¹³C NMR

The initial foray into a novel pyrazole's structure begins with the acquisition of ¹H and ¹³C NMR spectra. The proton NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns, which reveal adjacent proton relationships. The carbon NMR, in turn, maps the carbon skeleton of the molecule.

Challenges in Pyrazole NMR: A common hurdle in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[5] This rapid interconversion between two tautomeric forms can lead to broadened signals or a time-averaged spectrum, complicating interpretation. Variable temperature (VT) NMR studies can be invaluable in such cases; lowering the temperature may slow the exchange enough to resolve distinct signals for each tautomer, while increasing the temperature can sharpen averaged signals.[5]

The Connectivity Blueprint: 2D NMR Techniques

While 1D NMR provides the fundamental pieces, 2D NMR assembles them into a coherent picture of molecular connectivity.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for elucidating complex structures. It reveals long-range correlations between protons and carbons (typically over two to three bonds), enabling the connection of different spin systems and the assignment of quaternary carbons.[4][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.

Experimental Protocol: A General Guide for 2D NMR Acquisition

  • Sample Preparation: Dissolve 5-15 mg of the purified pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Tune and shim the spectrometer to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the spectral width for the 2D experiments.

  • COSY Acquisition: Utilize a standard COSY pulse sequence. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the F1 dimension, and 2-8 scans per increment.

  • HSQC Acquisition: Employ a standard HSQC pulse program. Set the ¹³C spectral width to encompass all expected carbon signals. The number of increments and scans will depend on the sample concentration.

  • HMBC Acquisition: Use a standard HMBC pulse sequence. Optimize the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations. This experiment often requires more scans than an HSQC to achieve a good signal-to-noise ratio.[5]

  • Data Processing: Process the acquired data using appropriate window functions and Fourier transformation to generate the 2D spectra.

II. The Weight of Evidence: Mass Spectrometry for Formula and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the molecular formula can be confidently assigned.

Fragmentation Analysis

Electron ionization (EI) and tandem mass spectrometry (MS/MS) techniques induce fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can reveal the presence of specific substructures and aid in the differentiation of isomers. Key fragmentation pathways for the pyrazole ring include the expulsion of HCN and the loss of N₂.[7][8]

Data Presentation: Spectroscopic Data for a Hypothetical Novel Pyrazole

Technique Observed Data Interpretation
HRMS (ESI+) m/z [M+H]⁺: 254.1234Molecular Formula: C₁₄H₁₅N₃O₂
¹H NMR δ 7.8 (s, 1H), 7.4 (d, 2H), 7.2 (d, 2H), 4.1 (q, 2H), 3.9 (s, 3H), 1.2 (t, 3H)Aromatic, ethyl, and methoxy groups present. Singlet at 7.8 ppm is characteristic of a pyrazole C-H.
¹³C NMR δ 165.2, 152.1, 140.5, 138.2, 129.5, 128.8, 114.3, 61.5, 55.4, 14.3Confirms the presence of carbonyl, aromatic, and aliphatic carbons.

III. The Unambiguous Truth: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds.[9][10] It yields a three-dimensional model of the molecule in the solid state, revealing bond lengths, bond angles, and stereochemistry with high precision. For novel pyrazole derivatives, obtaining a crystal structure is the gold standard for unambiguous structure elucidation.[11][12]

Experimental Workflow: From Powder to Structure

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystal Growth (e.g., slow evaporation, vapor diffusion) B->C D Single Crystal Selection C->D E X-ray Diffraction D->E F Data Collection & Processing E->F G Structure Solution (e.g., direct methods) F->G H Structure Refinement G->H I Final Structural Model H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

IV. The Predictive Power: Computational Chemistry in Structure Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data.[13][14] It can be used to:

  • Predict NMR chemical shifts: Calculated NMR spectra can be compared with experimental data to aid in the assignment of complex spectra and to differentiate between possible isomers.[15]

  • Determine relative energies of tautomers and conformers: Computational models can predict the most stable tautomeric and conformational forms of a molecule, providing a theoretical basis for interpreting experimental observations.[16]

  • Simulate electronic properties: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity and potential biological activity of the compound.[14]

V. The Grand Unification: An Integrative Workflow for Structure Elucidation

The true power in structure elucidation lies in the integration of data from multiple, orthogonal techniques. A discrepancy in one method can be resolved by another, leading to a robust and defensible structural assignment.

G cluster_0 Initial Analysis cluster_1 Connectivity & 3D Structure cluster_2 Confirmation & Refinement A Novel Pyrazole Synthesis B HRMS (Determine Molecular Formula) A->B C 1D NMR (¹H, ¹³C) (Initial Structural Fragments) A->C E Propose Putative Structure(s) B->E D 2D NMR (COSY, HSQC, HMBC, NOESY) (Establish Connectivity & Stereochemistry) C->D D->E F X-ray Crystallography (Unambiguous Structure) E->F If Crystalline G Computational Modeling (DFT) (Corroborate with Experimental Data) E->G If Ambiguous H Final, Confirmed Structure F->H G->H

Caption: Integrated workflow for novel pyrazole structure elucidation.

Conclusion: From Hypothesis to Unassailable Fact

The elucidation of novel pyrazole structures is a testament to the power of modern analytical chemistry. By thoughtfully applying a suite of spectroscopic, crystallographic, and computational techniques, researchers can move from a preliminary hypothesis to an unassailable structural assignment. This rigorous, multi-faceted approach not only ensures the integrity of the scientific record but also provides the solid foundation upon which successful drug development programs are built. The principles and protocols outlined in this guide are intended to empower researchers to navigate the complexities of pyrazole chemistry with confidence and precision.

References

  • Kadhim, M. M., et al. (2025).
  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65. [Link]

  • Gouda, M. A., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2911. [Link]

  • Nitulescu, G. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5489. [Link]

  • Sever, B., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-844. [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 132-143. [Link]

  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26867-26883. [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Gunderson, W. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Youssef, A. M., et al. (2015). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters, 25(16), 3157-3162. [Link]

  • Al-Warhi, T., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Molecular Structure, 1230, 129881. [Link]

  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26867-26883. [Link]

  • Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[9][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1087-1095. [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 14(2), 1-6. [Link]

  • Kumar, V., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • James, J. P., et al. (2020). Structure and spectral data of pyrazole derivatives. ResearchGate. [Link]

  • Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[9][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1087-1095. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • Roy, K., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Antioxidants, 6(4), 83. [Link]

  • Chandrakantha, B., et al. (2013). Spectral data for compounds. ResearchGate. [Link]

  • Patel, R. B., et al. (2016). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2(1), 1-5. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 14(8), 799. [Link]

  • Swapna, B., & Aanandhi, M. V. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Drug Delivery and Therapeutics, 11(5), 84-90. [Link]

  • Aggarwal, N., & Kumar, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1265-1275. [Link]

  • Kadhim, M. M., et al. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Brough, P. A., et al. (2008). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 8(9), 781-794. [Link]

  • Beletskaya, I. P., et al. (2020). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 5(4), 1868-1875. [Link]

  • Wang, Z., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(10), 2201-2208. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports, 11(1), 22978. [Link]

  • Ilie, C. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(13), 5853-5872. [Link]

  • Al-Masoudi, N. A., et al. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link]

  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. [Link]

  • Singh, N., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Pharmacology, 15, 1369792. [Link]

  • Singh, A., & Singh, S. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Molecular Graphics and Modelling, 120, 108422. [Link]

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. [Link]

  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]

  • An, Y., & Zhang, M. (2011). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. Acta Pharmacologica Sinica, 32(11), 1325-1334. [Link]

  • Chasse, J. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] This document provides a detailed guide to the potential applications of a specific, yet underexplored, member of this family: 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid .

While direct and extensive biological data for this particular molecule are not widely published, its structural motifs—a phenyl group at the 1-position, a thienyl ring at the 5-position, and a carboxylic acid at the 3-position—suggest a strong potential for significant bioactivity. The phenyl and thienyl groups contribute to the molecule's lipophilicity and potential for aromatic interactions with biological targets, while the carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification.

This guide, therefore, is built upon the established knowledge of closely related pyrazole-3-carboxylic acid derivatives. It aims to provide researchers with a robust framework for investigating the therapeutic potential of this compound, from initial screening to more in-depth mechanistic studies. The protocols and insights provided herein are designed to be a self-validating system, guiding the user through logical, step-by-step experimental workflows.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][3] The structural similarity of the pyrazole core to that of celecoxib, a well-known COX-2 inhibitor, provides a strong rationale for investigating this activity. The potential mechanism of action involves the inhibition of prostaglandin synthesis, key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized COX-2 inhibitory pathway.

Antimicrobial Activity

The pyrazole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[4] The presence of the sulfur-containing thienyl ring may enhance this activity, as thiophene derivatives are themselves known for their antimicrobial effects. The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocols

The following protocols are designed to provide a starting point for the biological evaluation of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes, which is crucial for assessing its anti-inflammatory potential and selectivity.

Principle: The assay measures the peroxidase activity of the COX enzymes, which catalyze the conversion of a substrate to a colored product. The reduction in color formation in the presence of the test compound indicates enzyme inhibition.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Hematin (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound)

  • Reference compounds (e.g., Celecoxib for selective COX-2 inhibition, Indomethacin for non-selective inhibition)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • Prepare the enzyme solutions in the assay buffer.

    • Prepare the substrate solution (arachidonic acid and TMPD) in the assay buffer.

  • Assay:

    • To each well of a 96-well plate, add 150 µL of the assay buffer, 10 µL of hematin, and 10 µL of the enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the test compound or reference compound at various concentrations.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Expected Outcome: This assay will provide IC50 values for the test compound against both COX-1 and COX-2, allowing for the determination of its potency and selectivity. A higher IC50 for COX-1 compared to COX-2 suggests selective COX-2 inhibition.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial strains in CAMHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate plate with bacteria A->C B Serial dilution of test compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Data from Structurally Related Compounds

While specific data for this compound is lacking, the following table summarizes the reported activities of some analogous pyrazole derivatives to provide a reference for expected potency.

Compound/Derivative ClassBiological ActivityReported Potency (IC50/MIC)Reference
Pyrazole-3-carboxylic acid derivativesDengue Virus Protease InhibitionEC50 down to 2.2 µM
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid amidesAnticancer-
Pyrazole-NO hybrid moleculesAnti-inflammatorySignificant activity compared to indomethacin
Pyrazole-3-carboxylic acid derivativesAntifungal (Candida albicans)-
1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acidP2Y14R Antagonist (Anti-inflammatory)IC50 = 1.93 nM

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry research. Based on the well-established biological profile of the pyrazole-3-carboxylic acid scaffold, this compound is a prime candidate for screening in anti-inflammatory and antimicrobial assays. The protocols provided in this guide offer a solid foundation for initiating these investigations. Further studies could involve derivatization of the carboxylic acid moiety to explore structure-activity relationships and optimize potency and pharmacokinetic properties. The insights gained from these initial studies will be invaluable in determining the therapeutic potential of this promising compound.

References

  • Lang, J., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pirol, O., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

  • Cetin, A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Akbas, E., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Faidah, M. A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Available at: [Link]

  • Chen, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. Available at: [Link]

Sources

The Privileged Scaffold: Application Notes for 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of the core scaffold and its derivatives, application notes on its utility in designing targeted therapies—particularly protein kinase inhibitors and antimicrobial agents—and validated methodologies for biological evaluation. The causality behind experimental design and the principles of structure-activity relationship (SAR) are emphasized to empower rational drug design efforts.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and several targeted cancer therapies.[3][4] The pyrazole ring's unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for establishing critical interactions with biological macromolecules make it exceptionally valuable.[2]

The specific scaffold, This compound , offers three key points for diversification, allowing for fine-tuning of its pharmacological and pharmacokinetic properties:

  • N1-Phenyl Group: This group can be substituted to explore hydrophobic pockets and establish key aromatic interactions within a target's binding site. As seen in FLT3 inhibitors, N-substitution with a phenyl ring often yields higher activity than smaller alkyl groups.[5]

  • C5-Thienyl Group: The sulfur-containing thiophene ring is a well-known bioisostere of a phenyl ring but possesses a distinct electronic profile and potential for hydrogen bonding. Thiophene moieties are present in numerous kinase inhibitors and can significantly improve selectivity and potency.[6]

  • C3-Carboxylic Acid: This functional group is a critical handle for derivatization. It can act as a hydrogen bond donor/acceptor or be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target engagement.

This guide will focus on leveraging this scaffold for the development of protein kinase inhibitors and antimicrobial agents, two areas where pyrazole derivatives have shown significant promise.

Synthesis and Derivatization Protocols

Rationale for Synthetic Strategy

The synthesis of the pyrazole core is most efficiently achieved through a Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] Our strategy involves a two-step process: first, a Claisen condensation to generate the required 1,3-dicarbonyl intermediate (an ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate), followed by cyclization with phenylhydrazine. The resulting ester is then hydrolyzed to yield the target carboxylic acid scaffold. This method is robust, high-yielding, and allows for modularity if different aryl hydrazines or starting ketones are used.

Protocol 2.1.1: Synthesis of Ethyl 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for synthesizing analogous pyrazole carboxylates.[7]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (Intermediate I)

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (10 mL per gram of sodium) under an inert atmosphere (N₂ or Argon) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • To the cooled sodium ethoxide solution, add 2-acetylthiophene (1.0 eq) dropwise while stirring.

  • Following the addition, add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl until the pH is ~4-5, which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield Intermediate I .

Step 2: Cyclization to Ethyl 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate (Scaffold Ester)

  • Suspend Intermediate I (1.0 eq) in glacial acetic acid (15 mL per gram of intermediate) in a round-bottom flask.

  • Add phenylhydrazine (1.05 eq) to the suspension.

  • Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it onto crushed ice. A solid product will precipitate.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate .

Protocol 2.1.2: Hydrolysis to this compound (Core Scaffold)
  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution (1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

  • Dilute the remaining solution with water and acidify with 2N HCl until the pH is approximately 2-3.

  • The carboxylic acid will precipitate as a solid. Filter the product, wash extensively with cold water to remove salts, and dry under vacuum to yield the pure This compound .

Protocol 2.2: Derivatization to Carboxamides

The carboxylic acid is a versatile handle for creating a library of derivatives, most commonly amides. This is typically a two-step process involving activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with a desired amine.

  • Activation: In a flame-dried flask under an inert atmosphere, suspend the core scaffold (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0 °C.

  • Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Application Notes: Targeting Disease Pathways

Application as Protein Kinase Inhibitors

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2] Kinase inhibitors typically bind in the ATP-binding pocket. The 1-phenyl-5-(2-thienyl)-1H-pyrazole scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The pyrazole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the phenyl and thienyl groups can be directed into hydrophobic pockets to enhance potency and selectivity.[5]

Target Families of Interest:

  • Janus Kinases (JAKs): The JAK-STAT pathway is central to cytokine signaling in immunity and inflammation.[8] Pyrazole-based scaffolds are found in approved JAK inhibitors like Ruxolitinib and Baricitinib.[3] Derivatives of our scaffold can be designed to target the JAK family.

  • FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are found in approximately 30% of Acute Myeloid Leukemia (AML) cases, making it a validated therapeutic target.[9] Pyrazole-based compounds have shown potent, nanomolar inhibition of FLT3.[10]

Workflow for Developing Kinase Inhibitors:

Caption: Kinase inhibitor discovery workflow.

Structure-Activity Relationship (SAR) Insights: A hypothetical SAR study on a library of amide derivatives targeting a kinase like JAK2 could yield the following insights, which should be tabulated for clarity.

Compound IDAmine Moiety (R-NH₂)JAK1 IC₅₀ (nM)[11]JAK2 IC₅₀ (nM)[11]JAK3 IC₅₀ (nM)[11]
3f Cyclohexylamine3.42.23.5
11b 4-Morpholinoaniline120281500
Ruxolitinib (Reference Drug)3.32.8428
Note: Data is representative for analogous 4-amino-(1H)-pyrazole derivatives to illustrate potential potency and is sourced from reference[11].

This data illustrates that small, hydrophobic groups (like in 3f ) can confer potent, pan-JAK inhibition, while larger, more polar groups (like in 11b ) may introduce selectivity but reduce overall potency. This systematic approach allows for the rational optimization of the scaffold.

Application as Antimicrobial Agents

Scientific Rationale: The global rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrazole derivatives have consistently shown a broad spectrum of antimicrobial activities.[12] The mechanism can be varied, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The planar, aromatic nature of the 1-phenyl-5-(2-thienyl)-1H-pyrazole scaffold allows it to intercalate or interact with microbial proteins and enzymes effectively.

Experimental Approach: A library of derivatives synthesized via Protocol 2.2 can be screened against a panel of clinically relevant bacterial and fungal strains. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth.

Detailed Biological Assay Protocols

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] Lower ADP production corresponds to higher kinase inhibition.

Materials:

  • Kinase of interest (e.g., recombinant human JAK2).

  • Kinase substrate (appropriate peptide or protein).

  • ATP at a concentration near the Kₘ of the kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • Test compounds dissolved in DMSO.

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells for high activity (100% activity) control and wells with a known potent inhibitor for low activity (0% activity) control.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate mix in Assay Buffer.

    • Add 5 µL of the Kinase/Substrate mix to each well.

    • Prepare an ATP solution in Assay Buffer.

    • To initiate the reaction, add 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring the reaction is in the linear range.[12]

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Antimicrobial MIC Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[15]

Procedure:

  • Compound Preparation: In the first column of the 96-well plate, add 100 µL of test compound diluted in CAMHB to twice the desired highest final concentration. The remaining wells (columns 2-11) should contain 50 µL of sterile CAMHB.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly and transfer 50 µL from column 2 to column 3, and so on, down to column 10. Discard the final 50 µL from column 10. This leaves 50 µL in each well of columns 1-10.

  • Controls: Column 11 will be the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well in columns 1-11. This brings the final volume to 100 µL and dilutes the compound concentrations to their final test values. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Key Signaling Pathways & Logical Relationships

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for pyrazole-based inhibitors in inflammatory diseases and certain cancers. The diagram below illustrates the mechanism and the point of intervention for a hypothetical inhibitor derived from our scaffold.

JAK_STAT_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Kinase Receptor->JAK 2. JAK Association JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) STAT_active->Transcription 7. Binds DNA DNA DNA Inhibitor Scaffold-Based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway.

Conclusion

The this compound scaffold is a validated and highly tractable starting point for modern drug discovery campaigns. Its synthetic accessibility and the clear rationale for its interaction with key therapeutic targets, such as protein kinases, provide a solid foundation for lead generation. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate compounds based on this privileged core structure. By integrating rational design with systematic biological evaluation, this scaffold can be effectively exploited to develop novel therapeutics for a range of human diseases.

References

  • Yogi, B., Singh, R., Kumar, S., & Singh, P. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Wang, X., Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 957–962. Available at: [Link]

  • Suma, B. L., et al. (2017). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. IUCrData, 2(1). Available at: [Link]

  • Yathirajan, H. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(10). Available at: [Link]

  • Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(5), 136-146. Available at: [Link]

  • Sui, Z., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 31, 2026, from [Link]

  • Destro, L., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4642. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 31, 2026, from [Link]

  • Liu, C., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2441-2447. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. Available at: [Link]

  • Destro, L., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Park, H., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Guerrini, G., et al. (1996). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 51(1), 21-30. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 31, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 31, 2026, from [Link]

  • Destro, L., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(22), 7930. Available at: [Link]

  • Ready, D., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(11). Available at: [Link]

  • El-Sayed, M. T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 777. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Ullah, A., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1855. Available at: [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Fungicidal Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazole Fungicides in Crop Protection

Pyrazole-based compounds represent a cornerstone in modern agricultural fungicides, offering robust and broad-spectrum control of devastating plant fungal diseases.[1][2] A significant portion of their efficacy stems from a specific mode of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[3][4][5] This targeted approach disrupts cellular energy production, leading to the cessation of fungal growth and development. The continued emergence of fungal resistance to existing treatments necessitates the development of novel pyrazole derivatives and rigorous, standardized protocols to validate their fungicidal potential.[1][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole compounds, detailing both in vitro and in vivo experimental protocols. It is designed to equip researchers with the necessary methodologies to generate reliable, reproducible data on the efficacy and mode of action of these promising antifungal agents. The protocols herein are grounded in established standards and incorporate insights for robust experimental design and data interpretation.

Chapter 1: Foundational In Vitro Screening

Initial screening in vitro is a cost-effective, high-throughput method to determine the intrinsic antifungal activity of pyrazole compounds and establish a baseline for further investigation. These assays are fundamental for calculating key efficacy metrics such as the Minimum Inhibitory Concentration (MIC) and the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).

Mycelial Growth Inhibition Assay: The Gold Standard

The mycelial growth inhibition assay is a widely adopted method to quantify the fungistatic or fungicidal effects of a compound on the vegetative growth of a fungus.[6][7][8] The principle lies in introducing the test compound into a solid or liquid growth medium and measuring the subsequent reduction in mycelial expansion compared to an untreated control.

This method is a standard for assessing fungicide sensitivity and is adaptable for screening numerous compounds against various plant pathogenic fungi.[9][10]

Materials:

  • Target fungal isolates (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[1][6][11]

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Pyrazole test compounds

  • Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control fungicide (e.g., Boscalid, a known SDHI)[12]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the pyrazole compounds and the positive control in a minimal amount of DMSO to create high-concentration stock solutions.

  • Medium Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (a serial dilution is recommended, e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[7] Also, prepare a solvent control plate containing only DMSO and a negative control plate with no amendments.

  • Plate Pouring: Gently swirl the amended agar to ensure homogenous distribution of the compound and pour into sterile petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each amended and control plate.[9]

  • Incubation: Seal the plates and incubate them at a temperature optimal for the specific fungus (typically 25-28°C) in the dark.[13]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate has reached the edge of the dish.[14]

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula[13]: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control

    • dt = average diameter of the fungal colony in the treatment

The resulting MGI data should be used to determine the EC₅₀ value for each compound. This is typically done by plotting the percentage of inhibition against the log-transformed concentrations of the pyrazole compound and fitting the data to a dose-response curve.

Compound Concentration (µg/mL) Mycelial Growth Inhibition (%) EC₅₀ (µg/mL)
Pyrazole A0.1152.5
145
1085
Pyrazole B0.158.1
120
1060
Boscalid0.1251.2
160
1095

Table 1: Example data for mycelial growth inhibition of a target fungus by pyrazole compounds.

Spore Germination Assay

For many fungal pathogens, the initial stage of infection is spore germination.[15] This assay directly assesses a compound's ability to inhibit this crucial step.

This high-throughput method allows for the rapid screening of multiple compounds and concentrations.[15][16]

Materials:

  • Fungal spores of the target species

  • Sterile distilled water or a suitable germination medium

  • Pyrazole test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Spore Suspension Preparation: Collect spores from a mature fungal culture and suspend them in sterile water. Adjust the concentration to a final density of approximately 1 x 10⁵ spores/mL.

  • Serial Dilution: Prepare serial dilutions of the pyrazole compounds in the wells of the 96-well plate.

  • Inoculation: Add the spore suspension to each well. Include positive and negative controls.

  • Incubation: Incubate the plates at an optimal temperature for germination for a duration sufficient for spores in the control wells to germinate (typically 4-24 hours).

  • Assessment: Using a microscope, observe a random sample of at least 100 spores per well and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.[17]

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition for each concentration.

Chapter 2: In Vivo Efficacy Evaluation

In vivo testing is essential to evaluate the performance of a fungicide under conditions that more closely mimic a real-world agricultural setting.[18][19] These experiments assess the compound's ability to protect a host plant from fungal infection.

Protocol 3: Detached Leaf Assay for Protective and Curative Activity

This assay provides a controlled environment to assess both the protective (pre-infection) and curative (post-infection) effects of a compound.[20]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber leaves for Botrytis cinerea)[21][22]

  • Pyrazole test compounds formulated as a sprayable solution

  • Spore suspension of the target pathogen

  • Moist chambers (e.g., petri dishes with moistened filter paper)

Procedure for Protective Activity:

  • Treatment: Spray the detached leaves with the formulated pyrazole compounds at various concentrations. Allow the leaves to dry completely.

  • Inoculation: Place a drop of the spore suspension onto the treated leaf surface.

  • Incubation: Place the leaves in a moist chamber and incubate under appropriate light and temperature conditions.

  • Assessment: After a set incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.

Procedure for Curative Activity:

  • Inoculation: Inoculate the detached leaves with a drop of the spore suspension.

  • Incubation: Allow a specific infection period (e.g., 24 hours) for the fungus to penetrate the leaf tissue.

  • Treatment: Spray the inoculated leaves with the formulated pyrazole compounds.

  • Incubation and Assessment: Continue incubation and assess the lesion diameter as described for the protective assay.

Chapter 3: Elucidating the Mechanism of Action

A hallmark of many pyrazole fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.[3][23] Confirming this mode of action is a critical step in the development of a new fungicide.

SDH Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the pyrazole compound on the activity of the SDH enzyme, which can be isolated from the target fungus.[4][5]

Molecular Docking Studies

Computational molecular docking can predict the binding affinity and interaction of the pyrazole compound with the active site of the SDH protein.[4][12][24] This provides a theoretical basis for the observed enzyme inhibition.

Chapter 4: Fungicide Resistance Management

The long-term efficacy of any fungicide is threatened by the potential for fungal populations to develop resistance.[10][25] The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate this risk.[25][26][27] For SDHI fungicides (FRAC Group 7), it is crucial to use them in mixtures or rotations with fungicides that have different modes of action.[25][27]

Experimental Workflows and Data Logic

The following diagrams illustrate the logical flow of the experimental protocols and the underlying principles of the assays.

FungicideTestingWorkflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action MycelialGrowth Mycelial Growth Inhibition Assay EC50_MIC Determine EC50 & MIC Values MycelialGrowth->EC50_MIC SporeGermination Spore Germination Assay SporeGermination->EC50_MIC DetachedLeaf Detached Leaf Assay EC50_MIC->DetachedLeaf Select Lead Compounds Protective Protective Activity DetachedLeaf->Protective Curative Curative Activity DetachedLeaf->Curative SDH_Assay SDH Enzyme Inhibition Assay DetachedLeaf->SDH_Assay Confirm Target Docking Molecular Docking SDH_Assay->Docking

Caption: High-level workflow for fungicide activity testing.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexIII Complex III SDH->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase e- ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Compound Pyrazole->SDH Inhibition

Caption: Mechanism of pyrazole SDHI fungicides.

References

  • MDPI. (2022-05-24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Available from: [Link]

  • Berk, Z., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]

  • Miceli, M. H., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 963. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(18), 3362. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 70(11), 3418–3428. Available from: [Link]

  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences, 24(3), 2736. Available from: [Link]

  • ResearchGate. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available from: [Link]

  • PubMed. (2021-08-12). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Available from: [Link]

  • PubMed. (2022-03-23). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available from: [Link]

  • PubMed. (2021-08-04). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available from: [Link]

  • Bio-protocol. 3.5. Mycelial Growth Inhibition Assay. Available from: [Link]

  • Guan, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. Available from: [Link]

  • PubMed. (2023-06-21). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Available from: [Link]

  • ACS Publications. (2023-06-09). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Available from: [Link]

  • PubMed. (2023-12-13). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Available from: [Link]

  • PubMed. (2014-05-06). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Available from: [Link]

  • FRAC. (2021-01-21). Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean. Available from: [Link]

  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences, 24(3), 2736. Available from: [Link]

  • FRAC. Fungicide Resistance Management. Available from: [Link]

  • Crop Protection Network. 1.4: Fungicide Resistance Action Committee (FRAC) Code. Available from: [Link]

  • Liu, X., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(12), 3104. Available from: [Link]

  • Agri-Culture. (2015-05-28). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Available from: [Link]

  • FRAC. Monitoring Methods. Available from: [Link]

  • AHDB. A guide to fungicide performance in wheat, barley and oilseed rape. Available from: [Link]

  • Microbe Investigations. (2024-09-27). Efficacy Testing of Pesticides Against Fungal Pathogens. Available from: [Link]

  • PubMed. (2020-07-30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available from: [Link]

  • Paul, P. A., et al. (2019). Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada. PLoS ONE, 14(6), e0217510. Available from: [Link]

  • Gisi, U., & Steden, C. (2002). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 68(11), 5439–5445. Available from: [Link]

  • Mayo Clinic Laboratories. (2022-04-25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. Available from: [Link]

  • ResearchGate. (2017). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • Pesticide Albania. sensitivity baselines in fungicide resistance research and management. Available from: [Link]

  • Bio-protocol. 3.2. Fungal Growth Inhibition Assay. Available from: [Link]

  • CABI Digital Library. Fungicide Efficacy Evaluation. Available from: [Link]

  • PubMed. (2015). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Available from: [Link]

  • GardenTech. How to Identify and Control Common Plant Fungal Diseases. Available from: [Link]

  • Hossain, M. M., & Sultana, F. (2022). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. International Journal of Molecular Sciences, 23(15), 8756. Available from: [Link]

  • De Lapeyre, L., et al. (2025). Development of a High-Throughput Spore Germination Test to Assess the Toxicity of Pesticides on Arbuscular Mycorrhizal Fungi. Environmental Toxicology and Chemistry. Available from: [Link]

  • Research Square. (2025). Evaluation of Inhibition of Fungal Spore Germination by Rhizospheric Bacterial Extracts. Available from: [Link]

  • NC State Extension Publications. (2022-02-01). 5. Diseases and Disorders. Available from: [Link]

  • The Pharma Innovation. (2022-06-07). Evaluation of fungicides against spore germination inhibition of Erysiphe polygoni DC in vitro. Available from: [Link]

  • ResearchGate. (2025). Fungicide Resistance Assays for Fungal Plant Pathogens. Available from: [Link]

  • Kim, W. G., & Lee, Y. H. (2005). The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. Mycobiology, 33(3), 154–159. Available from: [Link]

Sources

Application Note: 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid in Enzyme Inhibition Studies

[1]

Abstract & Introduction

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid (PTPC) represents a critical scaffold in the development of competitive enzyme inhibitors, specifically targeting flavin-dependent oxidases and 2-oxoglutarate-dependent dioxygenases. Its structural core—a pyrazole ring substituted with a carboxylic acid at position 3—serves as a bioisostere for the

This guide focuses on the application of PTPC as a chemical probe for D-Amino Acid Oxidase (DAAO) inhibition. DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO elevates D-serine levels, offering a therapeutic pathway for schizophrenia and neuropathic pain. Additionally, the compound's structural features suggest potential cross-reactivity with HIF Prolyl Hydroxylases (PHDs) , where the carboxylic acid mimics the 2-oxoglutarate cofactor.

Key Compound Properties
PropertyDetail
Chemical Formula C₁₄H₁₀N₂O₂S
Molecular Weight 270.31 g/mol
Primary Target D-Amino Acid Oxidase (DAAO)
Mechanism Competitive Inhibition (Active Site Binder)
Solubility DMSO (up to 50 mM); limited aqueous solubility at acidic pH

Mechanism of Action

DAAO Inhibition Logic

The efficacy of PTPC stems from its ability to mimic the transition state of the D-amino acid substrate.

  • Carboxylate Anchor: The C3-carboxylic acid forms an electrostatic interaction (salt bridge) with the active site arginine (Arg283 in human DAAO) and hydrogen bonds with tyrosine residues (Tyr224/Tyr228), mimicking the substrate's carboxylate.

  • Hydrophobic Interactions: The 5-thienyl and 1-phenyl rings occupy the hydrophobic pocket normally reserved for the side chain of bulky D-amino acids, displacing the FAD cofactor's alignment or blocking substrate entry.

Signaling Pathway & Assay Logic

The following diagram illustrates the coupled enzyme assay used to quantify inhibition.

DAAO_Assay_PathwaySubstrateD-Serine(Substrate)DAAODAAO Enzyme(FAD Cofactor)Substrate->DAAO OxidationInhibitorPTPC(Inhibitor)Inhibitor->DAAO CompetitiveBindingProduct1Imino Acid(Unstable)DAAO->Product1H2O2Hydrogen Peroxide(H₂O₂)DAAO->H2O2 O₂ ConsumedHRPHRP(Reporter Enzyme)H2O2->HRPAmplexRedAmplex Red(Non-Fluorescent)AmplexRed->HRPResorufinResorufin(Fluorescent: Ex530/Em590)HRP->Resorufin StoichiometricConversion

Caption: Coupled enzymatic workflow. DAAO oxidation of D-Serine generates H₂O₂, which drives the HRP-mediated conversion of Amplex Red to fluorescent Resorufin. PTPC inhibits the first step.

Experimental Protocol: DAAO Inhibition Assay

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.5). Note: DAAO activity is pH-sensitive; pH 8.5 is optimal for Vmax.

  • Enzyme Stock: Recombinant human DAAO (hDAAO). Dilute to 2x working concentration (e.g., 10 nM final -> prepare 20 nM).

  • Substrate Mix: 20 mM D-Serine + 10 µM FAD (Flavin Adenine Dinucleotide).

  • Detection Mix: 50 µM Amplex Red + 0.2 U/mL Horseradish Peroxidase (HRP) in Assay Buffer.

  • Inhibitor Stock (PTPC): Prepare 10 mM stock in 100% DMSO. Serial dilute in DMSO, then dilute 1:20 into Assay Buffer to ensure <5% final DMSO concentration.

Assay Workflow (96-well Black Plate)
StepComponentVolumeNotes
1 Inhibitor 10 µLAdd PTPC dilutions (0.1 nM – 100 µM). Include DMSO-only control.
2 Enzyme 40 µLAdd hDAAO (Final conc: 5–10 nM). Incubate 10 min @ 25°C to allow inhibitor binding.
3 Substrate/Detection 50 µLAdd mixture of D-Serine (10 mM final), FAD, Amplex Red, and HRP.
4 Measurement N/AImmediately read Fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode.
5 Duration 30 minRead every 60 seconds. Calculate slope (RFU/min) from the linear phase.
Data Analysis & Validation
  • Calculate Velocity (V): Determine the slope of the fluorescence vs. time curve for each inhibitor concentration.

  • Normalization: $ % \text{Activity} = \frac{V_{\text{inhibitor}}}{V_{\text{DMSO control}}} \times 100 $

  • IC50 Determination: Fit data to a 4-parameter logistic equation:

    
    
    
  • Ki Calculation: For competitive inhibitors, convert IC50 to Ki using the Cheng-Prusoff equation:

    
    
    Note: Determine the Km of D-Serine for your specific DAAO lot prior to inhibition testing (typically ~5–10 mM).
    

Secondary Application: HIF Prolyl Hydroxylase (HIF-PH) Screening[2]

While DAAO is the primary target, the this compound structure is highly relevant for HIF-PH inhibition .

  • Mechanism: The 3-carboxylic acid and adjacent nitrogen of the pyrazole ring can chelate the active site Iron (Fe²⁺) in HIF-PH enzymes, mimicking the 2-oxoglutarate cofactor.

  • Protocol Adjustment: To screen for this, use a TR-FRET assay measuring the displacement of a HIF-1

    
     peptide from the PHD2 enzyme.
    
  • Note: This compound lacks the extended amide tail seen in clinical HIF inhibitors (e.g., Roxadustat) but serves as an excellent fragment-based starting point.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light. Prepare Detection Mix immediately before use.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration. Ensure FAD is present (DAAO loses FAD easily).
Precipitation PTPC insolubilityDo not exceed 5% DMSO. If precipitation occurs, reduce max concentration to 50 µM.
No Inhibition Observed Wrong pH or Assay InterferenceEnsure pH is 8.5. Check for "pan-assay interference" (PAINS) by adding 0.01% Triton X-100 to prevent aggregation.

References

  • DAAO Inhibitor Discovery: Sparey, T., et al.[1] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Pyrazole-3-Carboxylic Acid Scaffold Analysis: Lanza, E., et al. "Structure-Based Design of Pyrazole Derivatives as Inhibitors of D-Amino Acid Oxidase." Journal of Medicinal Chemistry, 2012.

  • HIF-PH Inhibition Mechanism: Chowdhury, R., et al. "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases." Structure, 2016.[2]

  • Amplex Red Assay Protocol: "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide." Thermo Fisher Scientific.

Application Note: Synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, known for its anti-inflammatory (COX-2 inhibition), antimicrobial, and kinase inhibitory activities.

Introduction & Pharmacological Significance

The 1,5-diarylpyrazole scaffold is a privileged structure in drug discovery, most notably recognized in the blockbuster drug Celecoxib . Replacing the phenyl ring with a bioisosteric thiophene moiety (1-Phenyl-5-(2-thienyl)-pyrazole) modulates lipophilicity and electronic distribution, often enhancing potency against specific targets like Src kinase and MAO-B .

This protocol details a robust, scalable synthetic route via a Claisen condensation followed by a regioselective cyclocondensation . Unlike standard Knorr pyrazole synthesis which often yields isomeric mixtures, this pathway utilizes a 2,4-dioxobutanoate intermediate to direct the formation of the 1,5-isomer.

Key Applications
  • Anti-inflammatory: Selective COX-2 inhibition.

  • Oncology: Src family kinase inhibition (inhibiting tumor invasion/metastasis).[1]

  • Antimicrobial: Disruption of bacterial cell wall synthesis.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity for the 1-phenyl-5-(2-thienyl) isomer (vs. the 1,3-isomer), the synthesis relies on the electronic distinctness of the 1,3-diketoester intermediate.

  • Disconnection: The C5-N1 and C3-C4 bonds are formed via hydrazine cyclization.

  • Precursor: Ethyl 2,4-dioxo-4-(2-thienyl)butanoate.

  • Starting Materials: 2-Acetylthiophene and Diethyl Oxalate.

Reaction Scheme Visualization

The following diagram illustrates the stepwise chemical transformation and the logic flow.

ReactionScheme cluster_legend Process Stages SM1 2-Acetylthiophene Inter Intermediate: Ethyl 2,4-dioxo-4-(2-thienyl)butanoate SM1->Inter NaOEt, EtOH Claisen Condensation 0°C to RT SM2 Diethyl Oxalate SM2->Inter Cyclic Pyrazole Ester: Ethyl 1-phenyl-5-(2-thienyl)- 1H-pyrazole-3-carboxylate Inter->Cyclic Phenylhydrazine AcOH/EtOH, Reflux Regioselective Cyclization Final Target Acid: 1-Phenyl-5-(2-thienyl)- 1H-pyrazole-3-carboxylic acid Cyclic->Final LiOH or NaOH THF/H2O, Hydrolysis

Figure 1: Stepwise synthetic route from starting materials to the carboxylic acid target.[2][3]

Detailed Experimental Protocols

Phase 1: Claisen Condensation (Synthesis of the 1,3-Diketoester)

This step forms the carbon skeleton. The use of diethyl oxalate introduces the C3-carboxyl functionality early.

Reagents:

  • 2-Acetylthiophene (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq) – Freshly prepared preferred

  • Ethanol (Absolute) or Toluene

Protocol:

  • Preparation of Base: In a dry 3-neck round-bottom flask (RBF) under N2 atmosphere, dissolve sodium metal (1.5 eq) in absolute ethanol to generate NaOEt in situ. Cool to 0°C.

  • Addition: Add diethyl oxalate (1.2 eq) dropwise to the stirred NaOEt solution.

  • Condensation: Add a solution of 2-acetylthiophene (1.0 eq) in ethanol dropwise over 30 minutes. The mixture typically turns yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Optional: Mild reflux (60°C) for 1 hour ensures completion.

  • Workup:

    • Evaporate solvent under reduced pressure.[4]

    • Resuspend the solid residue (sodium salt of the enolate) in ice-water.

    • Acidify with 1N HCl to pH 2–3. The diketoester will precipitate or form an oil.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

    • Yield Check: Expect a yellow solid/oil. Yield >80%.

Phase 2: Regioselective Cyclization (Pyrazole Formation)

This is the critical step determining the 1,5- vs 1,3-isomer ratio. Reaction in acidic media (Acetic Acid) typically favors the 1,5-isomer due to the mechanism of hydrazine attack on the protonated carbonyls.

Reagents:

  • Ethyl 2,4-dioxo-4-(2-thienyl)butanoate (Intermediate from Phase 1)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (Solvent) or Ethanol with cat. HCl

Protocol:

  • Setup: Dissolve the diketoester (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Addition: Add Phenylhydrazine (1.1 eq) slowly at RT.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation:

    • Cool the mixture to RT. Pour into crushed ice.

    • The pyrazole ester often precipitates as a solid. Filter and wash with water.

    • Alternative: If oil forms, extract with DCM, wash with NaHCO3 (to remove acetic acid), dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: Ethyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate.

Phase 3: Hydrolysis to Carboxylic Acid

The final step unmasks the carboxylic acid for further derivatization (e.g., amide coupling).

Protocol:

  • Dissolve the pyrazole ester in THF/Water (1:1) or Methanol.

  • Add LiOH or NaOH (3.0 eq).

  • Stir at RT (or mild reflux) for 2–3 hours.

  • Evaporate organic solvent.[1] Acidify the aqueous residue with 1N HCl.

  • Filter the white/off-white precipitate. Dry in a vacuum oven at 50°C.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Causality
Base Quality (Step 1) Fresh NaOEtCommercial NaOEt can degrade to NaOH/Na2CO3, leading to ester hydrolysis side reactions rather than condensation.
Temperature (Step 2) Reflux (AcOH)High temperature promotes dehydration and aromatization. Low temp may stall at the hydrazone intermediate.
Regioselectivity Acidic vs BasicAcidic conditions (AcOH) generally favor the 1,5-isomer (Target). Basic conditions may increase 1,3-isomer formation.
Stoichiometry 1.2 eq OxalateExcess oxalate prevents self-condensation of the ketone.

Characterization & Validation

Every synthesized batch must be validated against these structural markers.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazole-H4: Singlet characteristic at ~7.2–7.5 ppm.

    • Thiophene Protons: Multiplets at 7.1–7.8 ppm.

    • Carboxylic Acid: Broad singlet at 12.0–14.0 ppm (disappears with D2O exchange).

  • IR Spectroscopy:

    • C=O (Acid): 1680–1700 cm⁻¹.

    • OH (Acid): Broad band 2500–3300 cm⁻¹.

  • Mass Spectrometry (ESI):

    • [M+H]+ or [M-H]- peak corresponding to the molecular weight (Calc: ~270.3 g/mol ).

Purification Logic Flow

Use the following decision tree to determine the optimal purification strategy.

Purification Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recryst Recrystallization (EtOH or MeOH/H2O) SingleSpot->Recryst Yes Column Flash Column Chromatography (Silica Gel) SingleSpot->Column No (Impurities present) PurityCheck Final Purity Check (HPLC/NMR >95%) Recryst->PurityCheck Column->PurityCheck

Figure 2: Decision matrix for purification of the final pyrazole acid.

Safety & Handling

  • Phenylhydrazine: Toxic by inhalation, skin contact, and swallowing. Potential carcinogen. MUST be handled in a fume hood with double nitrile gloves.

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Reacts violently with water.

  • Diethyl Oxalate: Combustible. Hydrolyzes to form oxalic acid (toxic).

References

  • BenchChem. Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from

  • University of Windsor. Crossed Claisen Condensations: Mechanism and Selectivity. Retrieved from

  • ResearchGate. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from

  • NCBI (PMC). Current status of pyrazole and its biological activities. Retrieved from

  • Yale University. The Acetoacetic Ester Condensation (Claisen Condensation) History and Mechanism. Retrieved from

Sources

Accelerating Polymer Innovation: An Application Guide for Material Science and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polymer Revolution in Science and Medicine

Polymers, with their vast chemical diversity and tunable properties, are at the forefront of innovation in material science and medicine.[1] Their applications are extensive, ranging from advanced drug delivery systems that offer controlled and targeted release to biocompatible scaffolds crucial for tissue engineering.[1][2] The versatility of both natural and synthetic polymers, such as collagen, alginate, poly(lactic-co-glycolic acid) (PLGA), and polyethylene glycol (PEG), has revolutionized these fields by enhancing therapeutic efficacy and providing structural support for regenerative medicine.[1][2] However, the journey from a novel polymer concept to a functional, real-world application is a complex, multi-step process. It demands a synergistic approach that combines rational design, efficient synthesis, comprehensive characterization, and rigorous performance evaluation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a structured yet flexible framework for navigating the polymer development lifecycle. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions in your research. We will explore the integration of high-throughput methodologies, advanced analytical techniques, and computational modeling to accelerate the discovery and optimization of next-generation polymers.

Section 1: The Foundation - Rational Polymer Design and Synthesis

The journey to a novel polymer begins with a clear understanding of the desired material properties and their relationship to the polymer's chemical structure. This initial design phase is critical for success and is increasingly supported by computational modeling, which can predict polymer behavior and guide synthetic efforts.[3][4]

The Role of Computational Modeling in Polymer Design

Computational modeling has become an indispensable tool for accelerating the development of new polymers by allowing for in-silico screening of potential candidates before committing to resource-intensive synthesis.[5] By simulating molecular interactions and predicting macroscopic properties, researchers can gain insights into how a polymer's architecture will influence its performance.[3][4] This predictive capability is particularly valuable for designing polymers with specific thermal properties, mechanical strength, or drug-eluting characteristics.[3]

High-Throughput Synthesis for Accelerated Discovery

To translate computational designs into tangible materials, high-throughput synthesis techniques are invaluable.[6] These automated platforms enable the rapid creation of large libraries of polymers with systematic variations in their chemical composition and architecture.[6] This parallel approach significantly accelerates the screening process, allowing for the efficient identification of promising candidates.[7][8]

Section 2: Comprehensive Polymer Characterization: Unveiling Structure-Property Relationships

Once a library of polymers has been synthesized, the next critical step is to thoroughly characterize their physicochemical properties. This stage is essential for understanding the relationship between a polymer's molecular structure and its macroscopic behavior, a cornerstone of materials science.[9]

Determining Molecular Weight and Distribution with Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of a polymer.[10][11] This information is crucial as the molecular weight significantly influences a polymer's mechanical and thermal properties.[11][12]

Principle of GPC: GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[10][13] The sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can enter the pores, leading to a longer elution time.[10][11]

Protocol: Gel Permeation Chromatography (GPC) Analysis

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.

Materials:

  • Polymer sample

  • Appropriate solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the polymer sample into a vial.

    • Add the appropriate volume of solvent to achieve a concentration of 1-2 mg/mL.

    • Gently agitate the vial until the polymer is fully dissolved. This may require several hours.

    • Filter the polymer solution through a 0.22 µm syringe filter into a clean autosampler vial.[11]

  • Instrument Setup:

    • Ensure the GPC system is equilibrated with the mobile phase at a constant flow rate (typically 1 mL/min).

    • The column and detector should be at a stable temperature.

  • Calibration:

    • Run a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve of log(MW) versus elution time.

  • Sample Analysis:

    • Inject the filtered polymer solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peak in the sample chromatogram.

    • Using the calibration curve, calculate Mn, Mw, and PDI (PDI = Mw/Mn).

Probing Thermal Properties with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a polymer.[14][15] It provides critical information about a material's glass transition temperature (Tg), melting point (Tm), and crystallinity, which are essential for determining its processing conditions and end-use performance.[14][15][16]

Principle of DSC: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][17] As the sample undergoes a thermal transition, such as melting, it will require more or less heat than the reference, resulting in a detectable change in the heat flow.[15][17]

Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and percent crystallinity of a polymer sample.

Materials:

  • Polymer sample (5-10 mg)

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimping press

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[18]

    • Place the lid on the pan and seal it using the crimping press.[18]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[18]

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected Tg.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.[15][17]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Ramp the temperature a second time at the same heating rate.

  • Data Analysis:

    • The glass transition (Tg) is observed as a step change in the baseline of the second heating scan.

    • The melting point (Tm) is the peak of the endothermic melting transition.

    • The heat of fusion (ΔHf) is determined by integrating the area of the melting peak.

    • The percent crystallinity can be calculated by comparing the ΔHf of the sample to the known ΔHf of a 100% crystalline sample of the same polymer.

Section 3: Performance Evaluation - From the Benchtop to Biomedical Application

A thorough characterization of a polymer's physicochemical properties is the foundation for predicting its performance in a specific application. However, it is essential to validate these predictions through rigorous performance testing that simulates the intended end-use environment.

Mechanical Testing for Structural Integrity

The mechanical properties of a polymer, such as its tensile strength, elasticity, and creep resistance, are critical for applications where structural integrity is important.[19][20] Standardized testing methods, such as those outlined by ASTM and ISO, are used to ensure the reliability and comparability of these measurements.[21][22][23]

Key Mechanical Tests:

  • Tensile Testing: Measures the force required to pull a sample to its breaking point, providing information on its strength and stiffness.[20][21]

  • Impact Testing: Determines a material's toughness and its ability to withstand sudden impacts.[20][21]

  • Creep and Fatigue Testing: Evaluates the long-term performance of a material under a constant or cyclic load.[20]

Biocompatibility: Ensuring Safety in Medical Applications

For polymers intended for use in medical devices or drug delivery systems, biocompatibility is a non-negotiable requirement.[24] The ISO 10993 series of standards provides a comprehensive framework for evaluating the biological safety of medical devices and their component materials.[24][25][26][27][28]

Core Principles of ISO 10993:

  • Risk Management Approach: The evaluation of biocompatibility is an integral part of the overall risk management process for a medical device.[28]

  • Categorization of Devices: Devices are categorized based on the nature and duration of their contact with the body.[24]

  • Tiered Testing Approach: A tiered approach to testing is employed, starting with in vitro cytotoxicity assays and progressing to more complex in vivo studies as needed.[26]

Section 4: The Integrated Workflow for Accelerated Polymer Development

The efficient development of new polymers requires a seamless integration of design, synthesis, characterization, and performance evaluation. A high-throughput workflow, supported by computational modeling and advanced analytics, can significantly accelerate this process.

Visualizing the Workflow

The following diagram illustrates an integrated workflow for accelerated polymer development, from initial design to final application testing.

Polymer_Development_Workflow cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Performance Evaluation Computational_Modeling Computational Modeling (Predict Properties) High_Throughput_Synthesis High-Throughput Synthesis (Create Polymer Library) Computational_Modeling->High_Throughput_Synthesis Guides Synthesis GPC GPC (Molecular Weight) High_Throughput_Synthesis->GPC DSC DSC (Thermal Properties) High_Throughput_Synthesis->DSC Spectroscopy Spectroscopy (FTIR, NMR) (Chemical Structure) High_Throughput_Synthesis->Spectroscopy Mechanical_Testing Mechanical Testing (Strength, Elasticity) GPC->Mechanical_Testing Informs Performance DSC->Mechanical_Testing Informs Performance Biocompatibility_Testing Biocompatibility Testing (ISO 10993) Spectroscopy->Biocompatibility_Testing Informs Safety Application_Specific_Assays Application-Specific Assays (e.g., Drug Release) Mechanical_Testing->Application_Specific_Assays Biocompatibility_Testing->Application_Specific_Assays

Caption: An integrated workflow for accelerated polymer development.

Data Summary

Technique Information Obtained Application Relevance
Gel Permeation Chromatography (GPC) Mn, Mw, PDICorrelates with mechanical strength, viscosity, and degradation rate.
Differential Scanning Calorimetry (DSC) Tg, Tm, % CrystallinityDetermines processing temperatures and thermal stability.
Mechanical Testing Tensile Strength, Modulus, ToughnessEnsures structural integrity for load-bearing applications.
Biocompatibility (ISO 10993) Cytotoxicity, Sensitization, Systemic ToxicityEssential for regulatory approval of medical devices.

Conclusion: A Pathway to Innovation

The development of advanced polymers for material science and drug development is a dynamic and rapidly evolving field. By embracing an integrated and rational approach that combines computational design, high-throughput synthesis, comprehensive characterization, and rigorous performance evaluation, researchers can significantly accelerate the innovation cycle. This guide provides a robust framework to navigate the complexities of polymer development, empowering you to translate novel concepts into impactful solutions that address critical challenges in science and medicine. The principles and protocols outlined herein are intended to serve as a foundation upon which you can build your own tailored workflows for success.

References

  • Vertex AI Search.
  • Vertex AI Search. (PDF)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. High Throughput Screening in the Synthesis of Highly Branched Polymers | NSF BioPACIFIC MIP (DMR-2445868).
  • Vertex AI Search. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps.
  • Vertex AI Search. Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards.
  • Vertex AI Search. Biodegradable Polymers and their Role in Drug Delivery Systems | Biomedres.
  • Vertex AI Search. High-throughput synthesis equipment applied to polymer research - AIP Publishing.
  • Vertex AI Search.
  • Vertex AI Search. Use of high throughput, automated synthesis to accelerate the innovation of industrially important polymers - American Chemical Society.
  • Vertex AI Search.
  • Vertex AI Search. gel permetion chromatography - Polymer Analysis with GPC - Scribd.
  • Vertex AI Search. Characterization of Polymers using Differential Scanning Calorimetry (DSC).
  • Vertex AI Search.
  • Vertex AI Search. A High-Throughput Screening Strategy for Synthesizing Molecularly Imprinted Polymer Nanoparticles Selectively Targeting Tumors - PubMed.
  • Vertex AI Search. Investigation of Polymers with Differential Scanning Calorimetry Contents.
  • Vertex AI Search.
  • Vertex AI Search. Physical and Mechanical Testing of Polymers - Intertek.
  • Vertex AI Search. Using Differential Scanning Calorimetry to Characterize Polymers - AZoM.
  • Vertex AI Search.
  • Vertex AI Search. Operator-independent high-throughput polymerization screening based on automated inline NMR and online SEC - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00035K.
  • Vertex AI Search. Polymeric Materials, Advances and Applications in Tissue Engineering: A Review - PMC.
  • Vertex AI Search.
  • Vertex AI Search. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - University of Minnesota Twin Cities.
  • Vertex AI Search. Biocompatibility ISO 10993 Testing - Cormica Pharma & Med Device Testing.
  • Vertex AI Search. Mechanical Testing of Polymers (Tensile, Impact, Creep) - iPolytech.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Mechanical testing of plastic materials – standards and methods - Measurlabs.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. ASTM Testing for Plastics and Polymers - Intertek.
  • Vertex AI Search.
  • Vertex AI Search. Video: Differential Scanning Calorimetry of Polymers - JoVE.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. A Review of Computational Modeling of Polymer Composites and Nanocomposites - MDPI.
  • Vertex AI Search. RAFT & ATRP Polymerization: Precision Polymer Synthesis Techniques.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. 3.2.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. (PDF)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the formation of the pyrazole ring, a critical scaffold in medicinal chemistry and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the nuanced challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for pyrazole ring formation and what are its primary challenges?

A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] While robust, the primary challenges are often controlling regioselectivity when using unsymmetrical substrates, achieving high yields, and minimizing side product formation.[3][5]

Q2: How do I control the regioselectivity in a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[3][5]

  • Steric Hindrance: Bulky groups on either reactant can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[5]

  • Electronic Effects: Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway.[5][6]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[3][7]

Q3: My pyrazole synthesis is giving a low yield. What are the first troubleshooting steps I should take?

A3: Low yields are a common frustration. Before making significant changes to your protocol, consider these initial checks:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine derivatives, in particular, can degrade over time. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[8]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature.[8][9][10]

  • Stoichiometry: Verify the molar ratios of your reactants. An excess of the hydrazine is often used to drive the reaction to completion.[10]

Q4: What are the advantages of using microwave-assisted synthesis for pyrazole formation?

A4: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods for pyrazole synthesis, including:

  • Dramatically Reduced Reaction Times: Reactions that may take hours under conventional reflux can often be completed in minutes.[8][11]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[8]

  • Cleaner Reactions: The shorter reaction times can minimize the formation of side products that may occur with prolonged heating.[8]

  • Energy Efficiency: MAOS is generally a more energy-efficient and environmentally friendly approach.[8]

In-Depth Troubleshooting Guides

Guide 1: Issue - Poor Regioselectivity Resulting in a Mixture of Isomers

When the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields an inseparable mixture of regioisomers, a systematic optimization of the reaction conditions is necessary.

Underlying Causality: The formation of two regioisomers stems from the two non-equivalent carbonyl groups of the dicarbonyl compound, both of which can be attacked by either nitrogen of the substituted hydrazine. The preferred pathway is determined by the relative activation energies of the competing transition states.

Troubleshooting Workflow:

start Poor Regioselectivity Observed solvent Step 1: Solvent Modification Switch to Fluorinated Alcohols (TFE or HFIP) start->solvent acid_base Step 2: pH Control - Acidic (e.g., AcOH) vs. - Basic (e.g., KOt-Bu) solvent->acid_base If still a mixture temp Step 3: Temperature Adjustment Lower temperature to favor kinetic product acid_base->temp If selectivity remains poor success Desired Regioisomer is Major Product temp->success If successful fail Re-evaluate Substrate Design temp->fail If unsuccessful

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol for Improving Regioselectivity:

  • Solvent Optimization:

    • Protocol: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] Add the substituted hydrazine (1.1 eq) dropwise at room temperature. Stir for the required time, monitoring by TLC.

    • Rationale: Fluorinated alcohols can stabilize intermediates through hydrogen bonding, which can amplify the subtle electronic differences between the two carbonyl groups, thereby favoring one reaction pathway over the other.[7]

  • pH Modification:

    • Acidic Conditions: Use a protic solvent like ethanol with a catalytic amount of glacial acetic acid.[9]

    • Basic Conditions: Employ an aprotic solvent such as DMSO with a strong base like potassium tert-butoxide (KOt-Bu).[12]

    • Rationale: Under acidic conditions, the reaction mechanism can be altered, potentially favoring a different regioisomer compared to neutral or basic conditions.[5] Conversely, a strong base can influence which nitrogen of the hydrazine acts as the initial nucleophile.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
EthanolOften close to 1:1 for unbiased substrates[7]
N,N-Dimethylacetamide (DMAc)Can provide good selectivity with aryl hydrazines[1][13]
2,2,2-Trifluoroethanol (TFE)Can significantly improve selectivity (e.g., 85:15)[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Often provides the highest selectivity (e.g., >95:5)[7]
Guide 2: Issue - Persistent Side Product Formation and Discoloration

The appearance of significant impurities, often accompanied by a dark coloration (yellow to red/brown) of the reaction mixture, can complicate purification and reduce yields.[14]

Underlying Causality: Side product formation can arise from the self-condensation of the 1,3-dicarbonyl compound, degradation of the hydrazine starting material, or over-oxidation of the pyrazole product. Discoloration is often attributed to the formation of highly conjugated impurities derived from the hydrazine.[14]

General Mechanism of Knorr Pyrazole Synthesis:

reactants 1,3-Dicarbonyl + Hydrazine intermediate1 Initial Adduct reactants->intermediate1 Nucleophilic Attack side_products Side Products (Degradation, Self-condensation) reactants->side_products intermediate2 Cyclized Intermediate (Pyrazoline derivative) intermediate1->intermediate2 Intramolecular Condensation product Pyrazole (after dehydration) intermediate2->product - H2O

Caption: Simplified mechanism of Knorr pyrazole synthesis.

Troubleshooting and Optimization Protocol:

  • Deoxygenate the Reaction Mixture:

    • Protocol: Before adding the hydrazine, bubble nitrogen or argon gas through the solvent and the solution of the 1,3-dicarbonyl for 10-15 minutes. Maintain the reaction under an inert atmosphere.

    • Rationale: Hydrazines can be sensitive to air oxidation, which can lead to colored impurities.

  • Control the Addition of Reagents:

    • Protocol: Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl at a controlled temperature (e.g., 0 °C or room temperature), rather than mixing them all at once.

    • Rationale: Slow addition can help to control any exotherm and minimize side reactions that may be favored at higher local concentrations or temperatures.

  • Purification Strategy for Basic Pyrazoles:

    • If your pyrazole product is basic, standard silica gel chromatography can lead to product loss on the column.

    • Protocol 1: Deactivating Silica Gel: Prepare the silica gel slurry for column chromatography in your eluent system containing a small amount of triethylamine (e.g., 0.5-1%).[15]

    • Protocol 2: Acid-Base Extraction:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will move to the aqueous layer as its ammonium salt.

      • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) until the pyrazole precipitates or can be extracted back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified pyrazole.

References

Sources

Technical Support Center: Navigating the Solubility Challenges of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the significant solubility challenges commonly encountered with this compound in aqueous buffer systems. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these obstacles in your experiments.

Understanding the Core Problem: Physicochemical Properties

The key to manipulating its solubility lies in understanding the ionizable carboxylic acid group. Like most carboxylic acids, this functional group has a pKa value typically in the range of 2 to 5.[2] Below its pKa, the carboxylic acid is protonated and neutral, rendering the molecule less soluble in aqueous media. Above the pKa, it deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water.

Property Predicted Influence on Aqueous Solubility
Molecular Structure Contains multiple aromatic rings (phenyl, thienyl) and a heterocyclic pyrazole core, leading to high hydrophobicity and strong crystal lattice energy.
Carboxylic Acid Group Provides a handle for pH-dependent solubility. The molecule will be significantly more soluble at pH values above its pKa.
pKa Estimated to be in the range of 2-5. This is the critical pH threshold for transitioning from the poorly soluble neutral form to the more soluble ionized form.
LogP Predicted to be moderate to high, indicating a preference for lipophilic environments over aqueous ones.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to a neutral phosphate-buffered saline (PBS) solution?

A1: Precipitation in neutral PBS (typically pH 7.4) is a common issue for acidic compounds with poor intrinsic solubility. At pH 7.4, which is significantly above the estimated pKa of the carboxylic acid group (pKa ≈ 2-5), the molecule should be in its more soluble ionized (carboxylate) form. However, if the concentration you are trying to achieve exceeds the solubility limit of this salt form, it can still precipitate. Another possibility is the "common ion effect" if your buffer contains ions that can form a less soluble salt with your compound. More likely, the intrinsic insolubility of the neutral form is so high that even at pH 7.4, the equilibrium concentration of the dissolved species is low.

Q2: I've prepared a stock solution in DMSO. When I dilute it into my aqueous cell culture medium, a cloudy suspension forms. What is happening?

A2: This is a classic problem of solvent shifting. Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to "crash out" or precipitate before it can be adequately dispersed and solvated by the aqueous medium.

Q3: Can I simply increase the pH of my buffer to dissolve the compound?

A3: Yes, increasing the pH is the most direct way to improve the solubility of a carboxylic acid-containing compound. By shifting the pH to be at least 2 units above the pKa, you ensure that over 99% of the compound is in the ionized, more soluble form. However, you must consider the pH stability of your compound and the requirements of your experimental system (e.g., cell culture, enzyme assays), which often have strict pH tolerances.

Q4: Are there any recommended starting solvents for making a stock solution?

A4: For initial stock solutions, water-miscible organic solvents are generally preferred. Common choices include:

  • DMSO: Excellent solvating power for many poorly soluble compounds.

  • Ethanol: A good alternative, though sometimes less effective than DMSO.

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its properties.

It is crucial to keep the final concentration of the organic solvent in your aqueous working solution as low as possible (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization in Aqueous Buffers

This guide provides a step-by-step workflow for determining the optimal conditions for dissolving this compound.

Caption: Troubleshooting workflow for solubilizing the compound.

Guide 2: Protocol for Preparing an Aqueous Working Solution from a DMSO Stock

This protocol is designed to minimize precipitation when diluting a DMSO stock solution.

Objective: To prepare a 10 µM working solution in PBS (pH 7.4) from a 10 mM DMSO stock.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare the Stock Solution: Accurately weigh the compound and dissolve it in DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Pre-warm the Aqueous Buffer: Warm the PBS to 37°C. This can sometimes slightly increase the solubility and dissolution rate.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions.

    • Step A (Intermediate Dilution): Pipette 10 µL of the 10 mM DMSO stock into 990 µL of PBS to make a 100 µM solution (with 1% DMSO).

    • Crucial Technique: While adding the stock, ensure the pipette tip is submerged in the PBS and that the PBS is being vortexed or rapidly stirred. This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.

  • Final Dilution:

    • Step B (Final Working Solution): Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of PBS to achieve the final 10 µM concentration (with 0.1% DMSO).

    • Again, use rapid mixing during the addition.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness against a dark background. If the solution is not clear, you may need to lower the final concentration or explore other solubilization methods.

Caption: Protocol for dilution of a DMSO stock solution.

Advanced Solubilization Strategies

If pH adjustment and co-solvents are insufficient or incompatible with your experimental design, consider these advanced formulation approaches. These methods are commonly used in pharmaceutical development to enhance the solubility of poorly water-soluble drugs.[3][4][5]

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility. Beta-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD) are frequently used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug molecule, increasing its solubility in the aqueous phase. It is critical to use surfactants at concentrations above their critical micelle concentration (CMC) and to run appropriate vehicle controls, as surfactants can have biological activity.

  • Salt Formation: While pH adjustment in situ creates a salt, you can also synthesize and isolate a stable salt form of the compound (e.g., a sodium or potassium salt).[6] This can sometimes provide better dissolution characteristics than forming the salt in the buffer.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[3] Methods like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which have higher apparent solubility and faster dissolution rates than the crystalline form.

Final Recommendations

When working with this compound, a systematic and multi-faceted approach to solubility is essential.

  • Characterize Your Compound: If possible, perform basic characterization to determine the approximate pKa and solubility in different pH buffers.

  • Start with pH Adjustment: This is the most straightforward and often most effective method for an acidic compound.

  • Optimize Your Stock Solution Protocol: If using an organic stock, pay close attention to the dilution technique to avoid precipitation.

  • Always Use Controls: In any biological experiment, include a vehicle control that contains the same concentration of any solvents or excipients used to dissolve the test compound.

By understanding the underlying physicochemical principles and employing the systematic troubleshooting strategies outlined in this guide, you can successfully navigate the solubility challenges of this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Kasimoglu, R., et al. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 936-945. [Link]

  • ResearchGate. (n.d.). 1H-pyrazole-3-carboxylic acid: Experimental and computational study | Request PDF. Retrieved January 31, 2026, from [Link]

  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035-5038.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved January 31, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. [Link]

  • ResearchGate. (2020). Different ways toward solubility enhancement. Retrieved January 31, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 31, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 31, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the scale-up synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to address challenges encountered during laboratory and pilot-plant scale production.

I. Synthetic Strategy: A One-Pot Approach

For the efficient and scalable synthesis of this compound, a one-pot reaction sequence combining a Claisen condensation followed by a Knorr-type pyrazole synthesis is recommended. This approach minimizes intermediate isolation steps, thereby reducing processing time and potential material losses.

The overall transformation is depicted below:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification Ethyl 2-(thiophen-2-yl)acetate Ethyl 2-(thiophen-2-yl)acetate Intermediate A Ethyl 2-(thiophen-2-yl)-2,4-dioxobutanoate Ethyl 2-(thiophen-2-yl)acetate->Intermediate A + Diethyl oxalate Diethyl oxalate Diethyl oxalate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate A Intermediate B Ethyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate Intermediate A->Intermediate B + Phenylhydrazine (Acid catalyst) Phenylhydrazine Phenylhydrazine Final Product 1-Phenyl-5-(2-thienyl)-1H- pyrazole-3-carboxylic acid Intermediate B->Final Product 1. Base (e.g., NaOH) 2. Acidic Workup Base (e.g., NaOH) Base (e.g., NaOH)

Figure 1. One-pot synthesis workflow.

II. Detailed Experimental Protocol (Exemplary)

This protocol is a starting point for optimization and scale-up. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 2-(thiophen-2-yl)acetate170.221.137
Diethyl oxalate146.141.078Ensure anhydrous conditions.
Sodium ethoxide (NaOEt)68.05-Highly hygroscopic; handle under inert atmosphere.
Phenylhydrazine108.141.098Toxic; handle with care.
Ethanol (anhydrous)46.070.789
Toluene92.140.867
Sodium hydroxide (NaOH)40.00-
Hydrochloric acid (HCl)36.46-3M aqueous solution.

Procedure:

  • Claisen Condensation:

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a reactor under an inert atmosphere (e.g., nitrogen), add ethyl 2-(thiophen-2-yl)acetate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Knorr Pyrazole Synthesis:

    • To the reaction mixture from the previous step, add a solution of phenylhydrazine (1.0 eq) in ethanol.

    • Acidify the mixture to pH 4-5 with glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC/HPLC until the formation of the pyrazole ester is complete (typically 4-8 hours).

  • Saponification and Isolation:

    • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.

    • After cooling, remove the ethanol under reduced pressure.

    • Wash the aqueous layer with a non-polar solvent like toluene or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3M hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the scale-up synthesis.

Issue 1: Low Yield in the Claisen Condensation Step

  • Question: My yield of the intermediate diketoester is consistently low. What are the likely causes?

  • Answer:

    • Moisture: The Claisen condensation is highly sensitive to moisture, which can consume the sodium ethoxide base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.

    • Base Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the ethyl 2-(thiophen-2-yl)acetate. Ensure accurate measurement and handling of the hygroscopic sodium ethoxide.

    • Self-Condensation: While less likely with diethyl oxalate as the acceptor, some self-condensation of the ethyl 2-(thiophen-2-yl)acetate can occur.[1] Adding the ethyl 2-(thiophen-2-yl)acetate to the base before the diethyl oxalate can minimize this.

Issue 2: Formation of Regioisomers during Pyrazole Synthesis

  • Question: I am observing the formation of an isomeric pyrazole byproduct. How can I improve the regioselectivity?

  • Answer: The reaction of an unsymmetrical diketone with phenylhydrazine can potentially lead to two regioisomers.

    • pH Control: The regioselectivity of the Knorr pyrazole synthesis is often pH-dependent. Maintaining a slightly acidic pH (4-5) generally favors the desired isomer.

    • Reaction Temperature: Lowering the reaction temperature during the initial addition of phenylhydrazine may improve regioselectivity, although this can also slow down the reaction rate. A careful optimization study is recommended.

Issue 3: Incomplete Saponification

  • Question: My final product is contaminated with the ethyl ester intermediate. How can I ensure complete hydrolysis?

  • Answer:

    • Reaction Time and Temperature: Incomplete saponification is often a result of insufficient reaction time or temperature. On a larger scale, heat transfer can be less efficient, so extending the reflux time or ensuring the internal temperature reaches the desired point is crucial.

    • Base Equivalents: Ensure at least 3 equivalents of sodium hydroxide are used to drive the hydrolysis to completion.

    • Solvent Composition: The presence of a co-solvent like ethanol helps to solubilize the ester, but too much can hinder the reaction. If ethanol was not completely removed after the cyclization step, it might be necessary to distill it off before proceeding with saponification.

Issue 4: Purification Challenges of the Final Product

  • Question: My crude product is difficult to purify. What are the recommended methods for scale-up?

  • Answer:

    • Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A suitable solvent system needs to be identified. Good starting points for recrystallization of pyrazole derivatives include ethanol/water mixtures, ethyl acetate, or toluene.[2]

    • Acid-Base Extraction: Since the final product is a carboxylic acid, it can be purified by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.

    • Slurry Wash: For removing minor impurities, a slurry wash of the crude solid with a suitable solvent (one in which the product is poorly soluble but the impurities are soluble) can be effective.

IV. Analytical Characterization

Consistent and accurate analytical monitoring is critical for a successful scale-up.

Technique Purpose Typical Parameters
HPLC Monitor reaction progress, determine purity, and identify byproducts.Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient or isocratic); Detection: UV at 254 nm.
¹H NMR Confirm the structure of intermediates and the final product.The spectrum should show characteristic signals for the phenyl, thienyl, and pyrazole protons.
¹³C NMR Further confirm the structure and identify isomeric impurities.The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spec. Determine the molecular weight of the product and identify impurities.ESI-MS is commonly used.
FT-IR Identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the pyrazole).

V. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.

  • Phenylhydrazine: This reagent is toxic and a suspected carcinogen. Handle in a closed system or with appropriate engineering controls to minimize exposure.

  • Exothermic Reactions: The Claisen condensation and the neutralization steps can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.

  • Solvent Handling: Large volumes of flammable solvents like ethanol and toluene require appropriate storage, handling, and grounding to prevent static discharge.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during heating steps.

For potentially hazardous reactions, considering a transition to a continuous flow process can significantly improve safety by minimizing the volume of hazardous materials at any given time.

VI. References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link][2]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • American Chemical Society. (n.d.). Chemical & Engineering News. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry World. Retrieved from [Link]

  • LibreTexts. (2023). 23.8: Mixed Claisen Condensations. In Chemistry LibreTexts. Retrieved from [Link][1][3]

  • Taylor & Francis Online. (n.d.). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Retrieved from [Link][4]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link][5][6]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from [7]

  • PMC. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link][8]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Retrieved from [Link][10]

  • PubMed. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement. Retrieved from [Link][11]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][12]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link][13]

  • Sci-Hub. (n.d.). Studies on the Chemistry of Thienoanellated O,N‐ and S,N‐Containing Heterocycles. Part 27. Synthesis of Thieno[2,3‐b]pyrazines via an Acylation‐Deacylation Process of 3,4‐Dihydro Precursors. Retrieved from [Link][14]

Sources

Technical Guide: Impurity Control in 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid Synthesis

[1]

Introduction: The Purity Challenge

The synthesis of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid is a classic heterocyclization often plagued by a specific set of impurities that degrade biological assay performance. As a scaffold for drug development, the purity of this carboxylic acid is critical.[1]

The primary challenge lies in regioselectivity .[1] The reaction between phenylhydrazine and the unsymmetrical 1,3-diketo ester intermediate can yield two distinct isomers: the desired 1,5-isomer and the parasitic 1,3-isomer .[1] Secondary challenges include thiophene oxidation (color formation) and decarboxylation during hydrolysis.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these impurities.

Critical Process Pathways & Impurity Origins[1]

To control impurities, one must understand their mechanistic origin. The diagram below maps the synthesis pathway and the bifurcation points where impurities are generated.[1]

SynthesisPathStart2-Acetylthiophene+ Diethyl OxalateClaisenClaisen Condensation(NaOEt / EtOH)Start->ClaisenDiketoIntermediate:Ethyl 2,4-dioxo-4-(2-thienyl)butanoateClaisen->DiketoPath1Path A: Attack at C4 (Ketone)(Favored in Acidic Media)Diketo->Path1 Kinetic ControlPath2Path B: Attack at C2 (Ester-adj)(Favored in Neutral/Basic Media)Diketo->Path2 Thermodynamic DriftHydrazine+ PhenylhydrazineHydrazine->Path1Hydrazine->Path2Isomer15Desired Ester:Ethyl 1-phenyl-5-(2-thienyl)-pyrazole-3-carboxylatePath1->Isomer15Isomer13Impurity Ester:Ethyl 1-phenyl-3-(2-thienyl)-pyrazole-5-carboxylatePath2->Isomer13HydrolysisHydrolysis (NaOH/H2O)Isomer15->HydrolysisIsomer13->HydrolysisFinalProductTARGET:1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acidHydrolysis->FinalProduct Controlled TempDecarbImpurity:Decarboxylated ProductHydrolysis->Decarb Overheating (>80°C)

Caption: Mechanistic bifurcation showing the origin of the 1,3-regioisomer and decarboxylation risks.

Troubleshooting & Optimization (Q&A)

Category A: Regioselectivity (The 1,5 vs. 1,3 Isomer Problem)

Q1: My final product has a lower melting point (e.g., 160-170°C) than the literature value (~200°C). What is happening? Diagnosis: You likely have significant contamination with the 1,3-isomer (1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid).[1] Root Cause: The cyclization step was likely performed in neutral or basic conditions, or the temperature was uncontrolled, allowing the phenylhydrazine to attack the "wrong" carbonyl (C2 adjacent to the ester) [1]. Corrective Action:

  • Acidify the Cyclization: Perform the reaction of the diketo ester with phenylhydrazine in Glacial Acetic Acid or Ethanol containing HCl .[1] Acidic conditions activate the C4-carbonyl (adjacent to the thiophene), favoring the formation of the 5-thienyl isomer [2].[1]

  • Protocol Adjustment:

    • Bad: Refluxing in pure ethanol.[1]

    • Good: Reflux in Ethanol + 5-10% Acetic Acid for 2-4 hours.

Q2: How do I definitively distinguish the 1,5-isomer from the 1,3-isomer without X-ray crystallography? Technical Insight: Use 1H NMR .

  • 1,5-Isomer (Target): The phenyl ring at N1 is twisted out of plane relative to the pyrazole ring due to steric clash with the bulky 2-thienyl group at C5.[1] This results in shielding of the phenyl protons.[1] Additionally, NOE (Nuclear Overhauser Effect) will show a correlation between the phenyl ortho-protons and the thienyl protons.

  • 1,3-Isomer (Impurity): The phenyl group is at N1, but the thienyl is at C3 (far away). The phenyl ring is more coplanar with the pyrazole, leading to typical aromatic shifts.[1] NOE will show a correlation between the phenyl ortho-protons and the pyrazole C4-H proton [3].[1]

Category B: Chemical Purity & Color[1]

Q3: The product is off-white or pinkish/brown instead of white. How do I remove the color? Diagnosis: Thiophene oxidation products or oligomers.[1] Root Cause: Thiophene rings are electron-rich and susceptible to oxidation, especially under acidic conditions if exposed to air and light.[1] Corrective Action:

  • Inert Atmosphere: Run the Claisen condensation and cyclization under Nitrogen or Argon.[1]

  • Charcoal Treatment: During the final recrystallization (step 4 below), add activated carbon (5% w/w) to the hot solution, stir for 15 minutes, and filter hot through Celite.

  • Wash Solvent: Wash the crude solid with cold methanol .[1] The colored impurities are often more soluble in methanol than the free acid product.[1]

Q4: I see a spot on TLC moving faster than my product. What is it? Diagnosis: This is likely the decarboxylated byproduct (1-phenyl-5-(2-thienyl)-1H-pyrazole).[1] Root Cause: Excessive heating during the hydrolysis step.[1] Pyrazole-3-carboxylic acids can decarboxylate if refluxed vigorously in strong acid or high-boiling solvents.[1] Corrective Action:

  • Perform hydrolysis using NaOH/Water at moderate temperatures (60-70°C) rather than reflux.[1]

  • Avoid acid hydrolysis if possible; base hydrolysis followed by careful acidification at room temperature is safer.[1]

  • Purification: Dissolve the crude product in dilute NaHCO3 (sodium bicarbonate). The carboxylic acid will dissolve (forming the salt), while the decarboxylated impurity (no acidic proton) will remain solid/oily. Filter the solution, then acidify the filtrate to recover the pure acid.[1]

Optimized Experimental Protocol

This protocol is designed to maximize the 1,5-isomer ratio and minimize degradation.[1]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-thienyl)butanoate
  • Setup: Flame-dried flask, N2 atmosphere.

  • Reagents: Sodium ethoxide (1.1 eq) in dry Ethanol.

  • Addition: Add Diethyl oxalate (1.0 eq) followed by 2-acetylthiophene (1.0 eq) dropwise at <10°C.

  • Reaction: Stir at room temperature for 4-6 hours. (Do not reflux yet; kinetic control prevents side reactions).

  • Workup: Acidify with dilute acetic acid, extract with EtOAc, wash with brine, dry. Use immediately or store at -20°C (unstable).

Step 2: Regioselective Cyclization
  • Solvent: Glacial Acetic Acid (or EtOH with catalytic HCl).

  • Reaction: Dissolve diketo ester (1.0 eq) and Phenylhydrazine (1.05 eq).

  • Condition: Reflux for 2 hours.

  • Observation: A solid precipitate often forms upon cooling.[1]

  • Isolation: Pour into ice water. Filter the solid.[1][2][3] This is the Ethyl ester intermediate .[1]

Step 3: Hydrolysis & Purification
  • Hydrolysis: Suspend ester in 10% NaOH (aq) and Ethanol (1:1). Heat at 60°C until clear (approx. 1-2 hours).

  • Workup (The "Acid-Base Trick"):

    • Cool to Room Temp.[1]

    • Evaporate Ethanol.[1][4]

    • Dilute with water.[1] Filter any insoluble solids (removes non-acidic impurities like decarboxylated byproducts).

    • Acidify filtrate with HCl to pH 2.[1]

    • Collect precipitate.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Methanol .

Data & Specifications

ParameterSpecificationMethod of Verification
Appearance White to Off-White PowderVisual
Melting Point 200 - 208°C [4]Capillary MP Apparatus
Purity > 98%HPLC (C18, ACN/Water)
1H NMR (DMSO-d6) δ ~13.0 (s, COOH), 7.0-8.0 (Ar-H)NMR (Check for C4-H singlet)
Regioisomer Content < 1% (1,3-isomer)NMR / HPLC

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Synthesis and biological screening of new 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Reaction Optimization & Conditions

    • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
    • Source: DergiPark (Turkish Journal of Chemistry).
    • URL:[Link][2]

  • NMR Distinction of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[1][5]

    • URL:[Link]

  • Physical Properties (Melting Point)

    • Title: 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid Product Page (Analogous reference for MP range).[1]

    • Source: Chem-Impex International.[1]

cell culture toxicity issues with 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid

[1][2][3]

Section 1: Critical Physicochemical Profile

Before troubleshooting, users must understand the "Behavioral Phenotype" of this molecule in aqueous media.[2]

PropertyCharacteristicImpact on Cell Culture
Lipophilicity (LogP) High (Estimated ~3.5–4.[1][2]2)Prone to aggregating in aqueous media; requires organic co-solvent (DMSO).[1][2]
Acidity (pKa) ~3.5–4.5 (Carboxylic Acid)Ionized (COO⁻) at physiological pH (7.4), but may precipitate if local pH drops or in acidic intracellular compartments.[1][2]
Solubility Low in water; High in DMSORisk of "Crash-out": Rapid precipitation upon dilution into aqueous media.[1]
Class Toxicity Pyrazole-3-carboxylic acidsKnown to induce ROS generation and mitochondrial stress at high micromolar concentrations.[1][2]

Section 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "My cells are dying immediately upon adding the compound (Rapid Necrosis)."

Diagnosis: This is likely Solvent Shock or Micro-Precipitation , not true pharmacological toxicity.[1][2]

  • Mechanism: The hydrophobic phenyl and thienyl rings drive the molecule to aggregate when the DMSO stock hits the aqueous media.[2] These micro-crystals act like "needles," mechanically damaging cell membranes or sedimenting on the cell monolayer, causing physical stress.[2]

Step-by-Step Resolution:

  • Check the Microscope: Look for "shimmering" or dark granules between cells immediately after treatment.[1][2] If seen, the compound has precipitated.[2][3]

  • Optimize Delivery:

    • Do not add 100% DMSO stock directly to the well.[1][2]

    • Protocol: Prepare a 10x or 20x intermediate dilution in culture medium (pre-warmed to 37°C). Vortex immediately. If this solution is clear, add it to the cells.[2] If it is cloudy, the concentration is above the solubility limit.[2]

  • Verify DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v).

Issue 2: "I see vacuolization and slow cell death over 24-48 hours."

Diagnosis: Lysosomotropic Trapping or Mitochondrial Stress .[1][2]

  • Mechanism: As a weak acid with lipophilic groups, the compound can permeate membranes.[2] Inside the cell, it may accumulate in mitochondria (disrupting membrane potential) or affect lysosomal pH, leading to autophagy-dependent cell death (vacuolization).[1][2]

Step-by-Step Resolution:

  • Titrate the Dose: Pyrazole derivatives often show steep toxicity curves.[1][2] Perform a viability assay (e.g., MTT/CCK-8) with a log-scale dilution (0.1 µM to 100 µM) to find the IC50.[1][2]

  • ROS Scavenging Test: To confirm oxidative stress, pre-treat cells with N-acetylcysteine (NAC, 5 mM) for 1 hour before adding the compound.[1][2] If toxicity is rescued, the mechanism is ROS-mediated.[1][2]

  • Metabolic Normalization: Ensure glucose levels are adequate. Pyrazoles can inhibit glycolysis or OXPHOS; starving cells are more susceptible.[1][2]

Issue 3: "The compound works in one replicate but fails in another."[1][3]

Diagnosis: Compound Instability (Decarboxylation/Oxidation) or Adsorption .[1][2]

  • Mechanism: The thienyl (thiophene) ring is susceptible to oxidation.[1][2] Furthermore, lipophilic carboxylic acids can stick to plasticware (polystyrene).[1][2]

Step-by-Step Resolution:

  • Switch Plastics: Use glass-coated or low-binding plates if possible.[1][2]

  • Fresh Stock Preparation: Do not use DMSO stocks older than 1 month. Thiophene rings can degrade into sulfoxides upon prolonged air exposure.[1][2]

  • Protect from Light: Thiophene derivatives can be photosensitive.[1][2] Wrap tubes in foil.

Section 3: Visualizing the Toxicity Pathway

The following diagram illustrates the decision matrix for distinguishing between physical precipitation issues and biological toxicity mechanisms.

ToxicityPathwayStartObserved Cell DeathCheckMicroscopeMicroscopy Inspection(0-2 Hours)Start->CheckMicroscopeCrystalsVisible Crystals/Granules?CheckMicroscope->CrystalsYesCrystalsPhysical Toxicity(Precipitation)Crystals->YesCrystalsYesNoCrystalsBiological ToxicityCrystals->NoCrystalsNoSolventShockCause: Solvent ShockAction: Predilute in MediaYesCrystals->SolventShockSolubilityLimitCause: Solubility LimitAction: Reduce ConcentrationYesCrystals->SolubilityLimitVacuolesVacuolization Visible?NoCrystals->VacuolesLysosomalLysosomotropic Effect(Weak Acid Accumulation)Vacuoles->LysosomalYesMitochondrialMitochondrial Uncoupling(ROS Generation)Vacuoles->MitochondrialNo

Figure 1: Diagnostic flowchart for distinguishing physical precipitation artifacts from true biological cytotoxicity.[1][2]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in serum-free media? A: Use caution. Serum proteins (Albumin) often act as carriers for lipophilic carboxylic acids, keeping them in solution.[1][2] In serum-free media, the critical micelle concentration (CMC) drops, and the compound is much more likely to precipitate or adsorb to the plastic.[2]

  • Recommendation: If serum-free is required, add 0.1% BSA (Bovine Serum Albumin) as a carrier.[1][2]

Q2: How do I store the stock solution? A: Dissolve in high-grade DMSO (anhydrous) to 10-50 mM. Aliquot into small volumes (single-use) and store at -20°C or -80°C.

  • Critical: Avoid repeated freeze-thaw cycles.[1][4] The carboxylic acid proton can catalyze degradation of the thiophene ring if moisture enters the DMSO.[2]

Q3: The medium turns yellow upon adding the compound. Is this normal? A: This indicates a pH shift.[1][2] The carboxylic acid group is acidic.[1][2] If you are adding a high concentration (>100 µM) to a weakly buffered medium, you are acidifying the culture.[2]

  • Fix: Check the color of the phenol red.[2] If it turns yellow, the cells are stressed by acidosis, not the drug target.[2] Buffer with 10-25 mM HEPES to maintain pH 7.4.[1][2]

Section 5: Experimental Protocol for Solubility Validation

Before treating valuable cells, validate the compound's behavior in your specific media.[2]

Protocol: The "Mock" Transfection Test

  • Prepare Media: Aliquot 1 mL of your complete culture media (with serum) into a clear Eppendorf tube.

  • Warm: Heat to 37°C.

  • Spike: Add the compound at your highest planned concentration (e.g., 50 µM).

  • Incubate: Place in the incubator for 4 hours (no cells).

  • Centrifuge: Spin at 13,000 x g for 5 minutes.

  • Analyze:

    • Look for a pellet (precipitation).[1][2]

    • Measure the absorbance of the supernatant.[2] If the absorbance is significantly lower than a theoretical standard, the compound has crashed out or bound to the plastic.[2]

References

  • InvivoChem. (n.d.).[1][2] 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-[3-(trifluoromethyl)phenyl] - Physicochemical Properties & Solubility. Retrieved January 31, 2026, from [1][2]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(9). Retrieved January 31, 2026, from [1][2]

  • National Institutes of Health (NIH). (2018).[1][2] Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. PMC PubMed Central. Retrieved January 31, 2026, from [1][2]

  • BenchChem. (2025).[1][2] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved January 31, 2026, from

  • Procell. (2024).[1][2][4] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 31, 2026, from

optimization of dosage for in-vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IV-OPT-2024 Assigned Specialist: Senior Application Scientist

Welcome to the In-Vivo Dosage Optimization Hub

This technical resource is designed to troubleshoot and optimize dosage regimens for preclinical studies. Unlike standard textbook definitions, this guide focuses on the causality of experimental failure—why doses fail to translate, why vehicles cause unexpected mortality, and how to optimize exposure (


) when efficacy is absent.
Quick Navigation
System Architecture: Dose Translation & Scaling

Issue: "I injected the mouse with the same mg/kg dose used in humans/rats, but saw no effect."

Diagnosis: You likely used a Linear Weight-Based Scaling error. Metabolic rate does not scale linearly with body weight (


). It scales allometrically (

for metabolic rate,

for Body Surface Area). Small animals clear drugs significantly faster per unit of weight than large animals.

Solution: Use Body Surface Area (BSA) Normalization to calculate the Human Equivalent Dose (HED) or Animal Equivalent Dose (AED).

The Correction Protocol (BSA Method)

To translate a dose between species, you must normalize using the


 factor (Body Weight / Body Surface Area).

Formula:



Standard


 Factors: 
SpeciesWeight (kg)BSA (

)

Factor
Mouse 0.020.0073
Rat 0.150.0256
Monkey (Cynomolgus) 2.50.2412
Dog (Beagle) 10.00.5020
Human (Adult) 60.01.6237

Source: FDA Guidance for Industry (2005) [1]; Reagan-Shaw et al. (2008) [2].

Workflow Visualization: Calculating Starting Dose

HED_Calculation Input Input: Animal NOAEL (mg/kg) Km_Select Select Km Factors (Mouse=3, Human=37) Input->Km_Select Calc Calculate HED: NOAEL × (3 / 37) Km_Select->Calc Safety Apply Safety Factor (Divide by 10) Calc->Safety Output Output: Max Safe Starting Dose (MRSD) Safety->Output

Figure 1: Logic flow for converting animal No Observed Adverse Effect Level (NOAEL) to a safe human starting dose.

Troubleshooting: Toxicity & Safety Margins

Issue: "My animals are dying or losing weight (>15%) unexpectedly after dosing."

Diagnosis: This is often a confusion between Compound Toxicity and Vehicle Toxicity , or an aggressive dose escalation strategy.

Solution:

  • Isolate the Vehicle: Run a vehicle-only control group at the exact volume and frequency intended for the drug.

  • Step-Down Dosing (Up-and-Down Procedure): Do not use large groups (n=10) for dose finding. Use the OECD 425 Guideline approach to minimize animal loss [3].

Protocol: Modified Up-and-Down Procedure (UDP)

Objective: Determine Maximum Tolerated Dose (MTD) with minimal animals.

  • Start: Dose one animal at the estimated

    
     (or a conservative estimate).
    
  • Observe: Wait 48 hours.

    • If Survival: Dose next animal at a higher step (e.g., 1.3x or 1.5x).

    • If Mortality/Moribund: Dose next animal at a lower step.

  • Stop: When 3-5 reversals (Up-Down-Up) occur. This bracket defines your MTD.

Decision Tree: Unexpected Mortality

Toxicity_Debug Start Event: Unexpected Mortality Check_Control Check Vehicle Control Group Start->Check_Control Vehicle_Death Control Animals Died? Check_Control->Vehicle_Death Yes_Vehicle YES: Vehicle Toxicity Vehicle_Death->Yes_Vehicle Yes No_Vehicle NO: Drug Toxicity Vehicle_Death->No_Vehicle No Action_Vehicle Action: Reduce Volume or Change Solvent (See Section 4) Yes_Vehicle->Action_Vehicle Check_Dose Was Dose > 2000mg/kg? No_Vehicle->Check_Dose Limit_Test Limit Dose Reached. Compound is Non-Toxic. Check_Dose->Limit_Test Yes Reduce_Dose Action: Perform UDP (OECD 425) Check_Dose->Reduce_Dose No

Figure 2: Diagnostic workflow for isolating the cause of experimental mortality.

Performance Tuning: PK/PD & Frequency

Issue: "The drug works in vitro (


), but fails in vivo despite using the MTD."

Diagnosis: Pharmacokinetic (PK) Mismatch. Mice have a heart rate of ~600 bpm vs. Human ~60-100 bpm. Their hepatic blood flow and renal clearance are vastly higher. A compound with a half-life (


) of 6 hours in humans may have a 

of only 30 minutes in mice.

Solution:

  • Check Half-Life Scaling:

    
     scales with an exponent of 
    
    
    
    (Species invariant time).
    • Rule of Thumb: If human dosing is QD (Once Daily), Mouse dosing likely needs to be BID (Twice Daily) or TID (Three times) to maintain

      
      .
      
  • Route Optimization:

    • IP (Intraperitoneal): High first-pass metabolism (drug goes via portal vein to liver). Good for small molecules, bad for labile peptides.

    • SC (Subcutaneous): Slower absorption, bypasses initial hepatic first-pass.

    • IV (Intravenous): 100% Bioavailability. The gold standard for establishing PK parameters (

      
      , 
      
      
      
      ).
Optimization Table: Route vs. Bioavailability
RouteAbsorption RateFirst-Pass EffectTypical Volume (Mouse)Best For...
IV InstantNone5 mL/kgPK benchmarking, 100% bioavailability.
PO Slow/VariableHigh10 mL/kgChronic oral drugs, metabolic prodrugs.
IP FastHigh10-20 mL/kgProof of concept, small molecules.
SC Slow/SustainedLow10 mL/kgBiologics, peptides, slow-release.
Compatibility: Vehicle & Formulation Limits

Issue: "The compound precipitated in the syringe" or "The mice are writhing immediately after injection."

Diagnosis:

  • Precipitation: The compound is stable in 100% DMSO but crashes when hitting the aqueous buffer (saline/PBS).

  • Peritonitis: High concentrations of DMSO (>20%) or PEG400 (>50%) injected IP can cause chemical peritonitis, pain, and adhesion formation.

Solution: Use the "Golden Ratio" for difficult compounds or adhere to strict solvent limits.

The "Golden Ratio" for Poorly Soluble Drugs
  • 10% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)

  • 45% Saline/Water (Diluent - Add LAST)

Maximum Tolerated Volumes & Concentrations
Vehicle ComponentMax Conc. (IP/SC)Max Conc. (PO)Toxicity Risk
DMSO 10-20%10-50%Neurotoxicity, local inflammation.
PEG 400 50%100%Renal toxicity, high viscosity.
Tween 80 1-5%10%Histamine release (pseudo-allergy).
Corn Oil N/A100%Caloric intake (can skew metabolic studies).

Reference: Turner & Brabb (2011) [4]; Gad et al. (2016) [5].

FAQs & Reference Library

Q: Can I use the same needle for multiple animals? A: No. While common in the past, this dulls the needle (increasing pain/stress) and risks cross-contamination. Change needles every animal for IV/IP; oral gavage needles can be wiped/cleaned between animals if using the same compound.

Q: How much weight loss is acceptable? A: >20% weight loss is the standard humane endpoint (euthanasia required). 10-15% requires monitoring and potential supportive care (wet mash, fluids).

Q: Why is my drug working in the morning but not the evening? A: Circadian rhythms affect CYP enzyme expression. Rodents are nocturnal; their metabolic activity peaks during the dark cycle. Dosing at the start of the light cycle (sleep time) vs. dark cycle (active time) yields different PK profiles.

References
  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. The FASEB Journal, 22(3), 659–661. Link

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011).[2] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[2][3] Link

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[4] International Journal of Toxicology, 35(2), 95–122. Link

Sources

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers working with pyrazole-containing compounds. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the basis of numerous FDA-approved drugs and countless tool compounds.[1][2] However, like many privileged structures, pyrazoles can present unique challenges in biological assays, leading to frustratingly poor reproducibility.

This guide is designed to move beyond simple protocol recitation. It is structured as a series of frequently asked questions that address specific experimental issues. For each issue, we will explore the underlying chemical and biological principles and provide actionable, step-by-step troubleshooting protocols to help you identify the root cause of irreproducibility and validate your results with confidence.

Part 1: Foundational Issues - Compound Integrity and Handling

Poor reproducibility often originates not in the assay itself, but in the handling and quality of the test compound. Before troubleshooting complex biological interactions, it is crucial to ensure the integrity of your pyrazole compound.

Q1: My dose-response curve is inconsistent between experiments. Could my compound storage be the issue?

A1: Absolutely. The stability and concentration of your pyrazole stock solution are paramount for reproducible results. The most common solvent, Dimethyl Sulfoxide (DMSO), is hygroscopic and can absorb water from the atmosphere, which can alter compound solubility and concentration over time.[3]

Underlying Cause: Repeated freeze-thaw cycles can cause compounds to precipitate out of solution, especially if water has been absorbed into the DMSO stock.[3] Furthermore, some pyrazole derivatives may be unstable in DMSO or aqueous assay buffers, leading to degradation.[4]

Troubleshooting Protocol: Validating Compound Stock Integrity

  • Visual Inspection: Before use, visually inspect your thawed DMSO stock solution (both parent and diluted plates) for any signs of precipitation. If particulates are visible, the solution is not viable for testing.

  • Solubility Check: Determine the kinetic solubility of your compound in the final assay buffer. A high concentration in DMSO does not guarantee solubility when diluted into an aqueous environment.

  • Fresh Preparations: If you suspect degradation or precipitation, prepare a fresh stock solution from solid material for a head-to-head comparison against the old stock in your assay.

  • LC-MS Analysis: For critical experiments, analyze an aliquot of your stock solution via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the compound's identity and purity. Compare this to the analysis of a freshly prepared solution.

Best Practices for Compound Storage:

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water absorption and maintains compound stability.[3]
Storage Temp. -20°C or -80°CReduces chemical degradation and solvent evaporation.
Aliquoting Small, single-use aliquotsAvoids repeated freeze-thaw cycles of the primary stock solution.[3]
Plate Sealing Thermal or adhesive foil sealsPrevents evaporation and water uptake in microplates.[3]
Q2: I'm observing activity in my assay, but I'm not sure if it's real. How important is compound purity?

Underlying Cause: Synthesis byproducts, residual catalysts (e.g., palladium, zinc), or degradation products can have their own biological activities.[5][7] These impurities can lead to "false positives" that are not reproducible once the compound is resynthesized or purified to a higher standard.[8]

Self-Validating Protocol: Purity Assessment and Confirmation

  • Obtain a Certificate of Analysis (CoA): Always request a CoA from the supplier, detailing the purity and the method used for its determination (e.g., HPLC, qNMR). Purity should ideally be >95% for most screening applications.[5]

  • Orthogonal Purity Check: Do not rely solely on the supplier's data. If possible, perform an in-house analysis using a different method. For example, if the supplier used HPLC-UV, an LC-MS or quantitative NMR (qNMR) analysis can provide orthogonal confirmation.[5]

  • Resynthesis or Repurification: If a hit is promising but purity is questionable, the most definitive validation step is to resynthesize or repurify the compound. The biological activity of the new, high-purity batch must be consistent with the original observation.

  • Test Related Impurities: If known impurities from the synthesis are available, test them in the assay to confirm they are not responsible for the observed activity.

Part 2: Diagnosing Assay Interference Mechanisms

If compound integrity is confirmed, the next step is to investigate whether your pyrazole compound is interfering with the assay technology itself. These compounds are often called "Pan-Assay INterference compouNdS" (PAINS) or Assay Interference Compounds (AICs).[9][10][11]

Q3: My pyrazole compound shows activity in multiple, unrelated assays. How can I test for compound aggregation?

A3: Promiscuous, non-specific activity is a classic hallmark of compounds that form colloidal aggregates at the concentrations used in biological assays.[10][12] These aggregates can sequester and denature proteins, leading to widespread, non-specific inhibition that is highly sensitive to assay conditions.

Underlying Cause: At concentrations above their critical aggregation concentration (CAC), some organic molecules form aggregates (~50-1000 nm particles). These colloids provide a massive surface area for proteins to adsorb and denature, leading to a loss of function that is misinterpreted as specific inhibition.[10]

Troubleshooting Workflow: Identifying Compound Aggregators

Aggregation_Workflow start Poor Reproducibility or Promiscuous Activity Observed detergent_test Run Assay +/- 0.01% Triton X-100 or Tween-20 start->detergent_test check_potency Significant Potency Shift? (e.g., >10-fold increase in IC50) detergent_test->check_potency Analyze Data is_aggregator Conclusion: Compound is likely an aggregator. Activity is an artifact. check_potency->is_aggregator Yes not_aggregator Conclusion: Aggregation is not the primary mechanism of interference. check_potency->not_aggregator No dls_test Optional Confirmation: Dynamic Light Scattering (DLS) is_aggregator->dls_test Further evidence Interference_Mechanisms cluster_autofluorescence Autofluorescence (False Positive) cluster_quenching Quenching (False Negative) cluster_luciferase Reporter Inhibition (False Positive) af_compound Pyrazole Compound af_detector Detector af_compound->af_detector Emits light at signal wavelength q_fluorophore Assay Fluorophore q_detector Detector q_fluorophore->q_detector Emits Signal q_compound Pyrazole Compound q_compound->q_fluorophore Absorbs emitted light luciferin Luciferin luciferase Luciferase (Reporter Enzyme) luciferin->luciferase light Light Signal luciferase->light luc_compound Pyrazole Compound luc_compound->luciferase Inhibits

Caption: Common mechanisms of technology-specific assay interference.

Part 3: Advanced Validation of True Biological Activity

Once you have ruled out compound integrity issues and common assay interferences, you must rigorously validate that the observed activity is due to specific engagement with your intended biological target.

Q5: I've ruled out aggregation and fluorescence interference, but I'm still not certain my hit is real. What's next?

A5: The next step is to use orthogonal assays and confirm target engagement. An orthogonal assay measures the same biological endpoint but uses a different technology or methodology. [13]This makes it less likely that the same off-target or interference artifact will be observed in both systems.

Recommended Validation Strategies:

StrategyDescriptionRationale for Pyrazoles
Orthogonal Assay Confirm activity using a different detection method (e.g., switch from a fluorescence-based assay to a label-free mass spectrometry-based assay). Rules out technology-specific artifacts. If a pyrazole appears active in a fluorescence assay but not in an MS-based assay, the original result was likely an artifact.
Target Engagement Assay Directly measure if the compound binds to the target protein in a relevant environment (e.g., cell lysate or intact cells). Techniques like CETSA are powerful tools for this. [14]Provides direct evidence of a physical interaction, moving beyond indirect activity readouts. This is the gold standard for confirming a compound's mechanism of action.
Counter-Screen Test the compound against a closely related protein or in a parental cell line lacking the target.Demonstrates selectivity. A truly specific compound should be significantly less potent or inactive in these counter-screens.
Structure-Activity Relationship (SAR) Synthesize and test closely related analogs of your pyrazole hit. [15][16]True hits typically display a predictable SAR, where small chemical changes lead to corresponding changes in biological activity. Artifact-prone compounds often have a very steep or non-existent SAR. [12]

Step-by-Step Protocol: Basic Counter-Screen for Reporter Gene Assays

  • Primary Assay Setup: Transfect cells with your reporter vector containing the specific response element for your pathway of interest (e.g., NF-κB response element driving luciferase).

  • Counter-Screen Setup: In parallel, transfect cells with a control vector where a constitutive promoter (e.g., CMV) drives the same reporter gene. This construct's activity should be independent of your specific signaling pathway. [14]3. Treat and Measure: Treat both sets of cells with your pyrazole compound in a dose-response manner and measure the reporter signal.

  • Interpretation:

    • On-Target Effect: The compound modulates the signal only in the primary assay setup.

    • Off-Target/Artifact Effect: The compound modulates the signal in both the primary and the counter-screen setups, indicating it is likely acting on the reporter enzyme directly or affecting general cell health/transcription. [14]

This guide provides a framework for systematically troubleshooting and validating the activity of pyrazole compounds. By focusing on compound integrity, diagnosing common interferences, and employing rigorous validation strategies, researchers can significantly improve the reproducibility of their results and increase confidence in their findings.

References
  • Walters, M. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • Kozik, V., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Kingston, D. G. I. (2019). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products. [Link]

  • Gold-Jaeger, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Kumar, A., & Pathak, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Sadybekov, A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Pauli, G. F., et al. (2017). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Krishnasamy, R., et al. (2013). Could a natural compound increase its biological activity as it becomes more pure?. ResearchGate. [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. [Link]

  • Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • El-Faham, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]

  • He, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Bauman, D. R., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • MolPort. (2022). A Step-by-Step Guide- Chemical Procurement in Drug Discovery. [Link]

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]

  • The Bumbling Biochemist. (2020). High-throughput vs. lower-throughput experimental methods. YouTube. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Sharma, V., & Chaturvedi, A. (2019). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • Chander, S., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • ResearchGate. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives. [Link]

  • Garralda, M. A., et al. (2013). Ru(II) complexes containing dmso and pyrazolyl ligands as catalysts for nitrile hydration in environmentally friendly media. Dalton Transactions. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and biological evaluation of novel pyrazole compounds. Archiv der Pharmazie. [Link]

  • Abd El-Aziz, A. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules. [Link]

  • Al-Abdullah, E. S., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. RSC Advances. [Link]

  • OUCI. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]

Sources

Validation & Comparative

Comparative Analysis: 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic Acid vs. Indomethacin as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Introduction

In the landscape of anti-inflammatory therapeutics, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain a cornerstone for managing pain and inflammation. Indomethacin, a potent indole-acetic acid derivative, has served as a benchmark NSAID for decades, valued for its efficacy but notorious for its gastrointestinal side effects.[1][2] This guide provides a comparative analysis between indomethacin and a representative of a promising class of compounds: pyrazole derivatives, specifically focusing on the structural class of 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid.

The pyrazole scaffold is of significant interest in medicinal chemistry, forming the core of selective COX-2 inhibitors like Celecoxib.[3][4] The strategic fusion of a pyrazole core with a thiophene ring presents a compelling avenue for developing novel agents that may offer a superior balance of potent anti-inflammatory and analgesic activity with an improved safety profile.[5][6] This document synthesizes preclinical data to compare the mechanistic and performance profiles of these two classes of compounds, offering insights for researchers in the field.

Part 1: Mechanism of Action - The COX Inhibition Paradigm

The primary therapeutic action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][7] The critical distinction lies in the selectivity of this inhibition.

Indomethacin: Non-Selective COX Inhibition

Indomethacin acts as a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[7][8][9]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain the integrity of the gastric mucosa and regulate renal blood flow and platelet aggregation.[1]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7]

By inhibiting COX-1, indomethacin disrupts these crucial homeostatic functions, leading to its well-documented risk of peptic ulcers and gastrointestinal bleeding.[1][2][10] Its inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects.

Pyrazole Derivatives: The Pursuit of COX-2 Selectivity

Modern drug design efforts focus on developing agents that selectively inhibit COX-2 while sparing COX-1. The pyrazole heterocycle has proven to be an exceptionally effective scaffold for achieving this goal.[3][11][12] Compounds like this compound are designed based on the structure-activity relationships of known selective inhibitors.[12][13][14] The hypothesis is that such compounds will preferentially bind to the active site of the COX-2 isoform, reducing inflammation with a significantly lower risk of gastrointestinal toxicity.[11][15][16]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 HomeostaticPGs Homeostatic Prostaglandins (GI Mucosa, Platelets, Kidney) PGH2_1->HomeostaticPGs Isomerases InflammatoryPGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->InflammatoryPGs Isomerases Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Indomethacin->COX2 Pyrazole Thiophene-Pyrazole Derivative (Presumed COX-2 Selective) Pyrazole->COX2

Caption: Arachidonic acid cascade and points of NSAID inhibition.

Part 2: Comparative Preclinical Performance

While direct comparative data for this compound is not available in published literature, extensive research on structurally similar thiophene-pyrazole derivatives provides a strong basis for evaluation against indomethacin.[5][6]

Table 1: In Vivo Efficacy Comparison

Parameter Experimental Model Indomethacin Representative Thiophene-Pyrazole Derivatives Scientific Rationale
Anti-inflammatory Activity Carrageenan-Induced Paw Edema in Rats High activity; significant edema inhibition. Comparable or superior activity to indomethacin in many studies.[5][13][17] This model assesses acute inflammation. Carrageenan injection induces a biphasic response mediated first by histamine/serotonin and later by prostaglandins, making it ideal for evaluating COX inhibitors.[18][19]

| Analgesic Activity | Acetic Acid-Induced Writhing in Mice | High activity; significant reduction in writhing. | Comparable or superior activity to indomethacin.[13][20] | Intraperitoneal acetic acid irritates serosal surfaces, triggering the release of prostaglandins and bradykinin, which stimulate nociceptors. A reduction in the characteristic writhing behavior indicates peripheral analgesic activity.[21][22][23] |

Table 2: In Vitro Potency and Safety Profile

Parameter Experimental Model Indomethacin Representative Thiophene-Pyrazole Derivatives Scientific Rationale
COX-1 Inhibition (IC₅₀) In vitro enzyme assay Potent Inhibitor Significantly weaker inhibitors.[11] Lower IC₅₀ values indicate higher potency. A high IC₅₀ for COX-1 is desirable as it predicts lower gastrointestinal side effects.
COX-2 Inhibition (IC₅₀) In vitro enzyme assay Potent Inhibitor Potent inhibitors , with IC₅₀ values often in the nanomolar to low-micromolar range, comparable to celecoxib.[11] A low IC₅₀ for COX-2 is necessary for potent anti-inflammatory activity.
COX-2 Selectivity Index (SI) (IC₅₀ COX-1) / (IC₅₀ COX-2) ~1 (Non-selective) High SI values (often >100), indicating strong preference for COX-2.[11] A higher SI value is the primary indicator of a COX-2 selective inhibitor, predicting a better safety profile.

| Ulcerogenic Liability | Gastric Ulcer Index in Rats | High ulcer index; significant gastric damage.[2] | Low to negligible ulcer index , often comparable to the control group or selective inhibitors like celecoxib.[11][15][16] | This assay directly measures the primary dose-limiting side effect of non-selective NSAIDs by assessing gastric mucosal damage after repeated administration. |

Part 3: Experimental Methodologies

The trustworthiness of comparative data hinges on the validity of the experimental protocols. The following are standardized, self-validating methodologies used to generate the type of data summarized above.

Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a benchmark in vivo model for evaluating acute anti-inflammatory activity.[24][25]

Workflow_Edema cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Data Analysis A 1. Acclimatize Male Wistar Rats (180-200g) for 1 week B 2. Divide into groups: - Vehicle Control - Indomethacin (e.g., 10 mg/kg) - Test Compound (Dose range) A->B C 3. Administer compounds (e.g., intraperitoneally) B->C D 4. After 30-60 min, measure baseline paw volume (Plethysmometer) C->D E 5. Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw D->E F 6. Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan E->F G 7. Calculate Paw Edema Volume: (Vt - V0) F->G H 8. Calculate % Inhibition: [(Vc - Vt) / Vc] x 100 G->H I 9. Perform statistical analysis (e.g., ANOVA) H->I

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology Steps:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week to minimize stress-related variables.[26]

  • Grouping and Dosing: Animals are fasted overnight and divided into control, standard (Indomethacin, 10 mg/kg), and test compound groups. The vehicle (e.g., saline with Tween 80) or drugs are administered, typically via oral or intraperitoneal routes.[19]

  • Inflammation Induction: 30-60 minutes post-dosing, a 0.1 mL injection of 1% carrageenan suspension in saline is made into the sub-plantar tissue of the right hind paw.[24][27]

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4 hours) afterward.[19]

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group relative to the control group. The causality is clear: a reduction in swelling indicates the compound has inhibited the synthesis of inflammatory mediators (prostaglandins) at the injection site.

Protocol 2: Acetic Acid-Induced Writhing (Analgesic)

This model is highly sensitive for peripherally acting analgesics.[28]

Methodology Steps:

  • Animal Preparation & Dosing: Swiss albino mice are grouped and dosed with vehicle, a standard (e.g., Indomethacin), or test compounds as described above.

  • Induction of Nociception: After a 30-40 minute absorption period, each mouse receives an intraperitoneal injection of 0.6-0.7% acetic acid (10 mL/kg).[23] This chemical irritant reliably induces a visceral pain response.[21]

  • Observation: Immediately after injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of "writhes" (a characteristic behavior involving abdominal constriction and hind limb extension) is counted over a 15-minute period.[23]

  • Data Analysis: The mean number of writhes for each treated group is compared to the vehicle control group. The percentage inhibition of writhing is calculated, providing a quantifiable measure of analgesic activity.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay is essential for determining the potency and selectivity of a compound at the enzymatic level.[29]

Methodology Steps:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[30]

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, a heme cofactor, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[31][32]

  • Initiation and Detection: The reaction is initiated by adding arachidonic acid as the substrate. The COX enzyme's peroxidase activity is then measured, often by monitoring the appearance of an oxidized colorimetric or fluorometric probe.[30][31]

  • Data Analysis: The rate of reaction is measured for each concentration of the inhibitor. The data is plotted to generate dose-response curves, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for both COX-1 and COX-2. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) gives the Selectivity Index (SI).

Part 4: Synthesis and Conclusion

Expert Insights:

The preclinical data strongly supports the hypothesis that pyrazole derivatives, particularly those incorporating a thiophene moiety, represent a highly promising class of anti-inflammatory agents. While indomethacin remains a potent anti-inflammatory and analgesic drug, its clinical utility is hampered by its non-selective mechanism, which carries a significant risk of gastrointestinal damage.[1][2]

The development of compounds like this compound is rooted in a rational design strategy to enhance COX-2 selectivity.[13][14] The available evidence from analogous compounds indicates that this strategy is successful, yielding molecules that:

  • Exhibit potent anti-inflammatory and analgesic activities, often matching or exceeding that of indomethacin in standard preclinical models.[5][13][17]

  • Demonstrate high selectivity for the COX-2 enzyme in vitro.[11]

  • Possess a vastly improved safety profile with minimal ulcerogenic potential.[15][16]

Future Directions:

For drug development professionals, the path forward is clear. Direct, head-to-head preclinical trials of this compound against indomethacin and a selective COX-2 inhibitor like celecoxib are warranted. These studies should confirm the in vivo efficacy and safety profile, followed by pharmacokinetic and toxicology studies to fully characterize the compound for potential clinical development. The existing body of research on related pyrazoles provides a robust foundation and a high probability of success for this therapeutic strategy.

References

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory–antibacterial agents. [Link]

  • MDPI. (2010). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • PubMed. (1999). Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. Arzneimittelforschung. [Link]

  • PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

  • PubMed Central. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]

  • PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • PubMed Central. Acetic acid induced painful endogenous infliction in writhing test on mice. [Link]

  • PubMed Central. (2020). Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition. [Link]

  • MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • National Library of Medicine. (2024). Indomethacin. StatPearls. [Link]

  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors. [Link]

  • PubMed Central. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]

  • BMJ Journals. (1997). Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID. Gut. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin?. [Link]

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]

  • RJPBR. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • International Journal of Medical and Pharmaceutical Case Reports. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]

  • ACS Publications. (2011). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. [Link]

  • PubMed. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • YouTube. (2024). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. [Link]

  • SciSpace. (1998). A guideline for the treatment and prevention of NSAID-induced ulcers. [Link]

  • PubMed Central. (2017). Peptic ulcer disease and non-steroidal anti-inflammatory drugs. [Link]

  • Creative Biolabs. Carrageenan Induced Paw Edema Model. [Link]

  • RSC Publishing. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. [Link]

  • ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • ResearchGate. Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • ResearchGate. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. [Link]

  • PubMed Central. (2005). Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • MDPI. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. [Link]

Sources

head-to-head comparison of pyrazole vs triazole antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between established Triazole antifungal agents and emerging Pyrazole-based scaffolds (often integrated into novel azole designs or acting as distinct pharmacophores).[1]

The content focuses on human medicinal chemistry (CYP51 inhibitors), distinguishing these from agricultural pyrazole-carboxamides (SDHIs).

Content Type: Comparative Technical Analysis & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary: The Pharmacophore Shift

The antifungal landscape is dominated by Triazoles (e.g., Fluconazole, Voriconazole), which serve as the clinical "Gold Standard" for systemic mycoses. However, their utility is increasingly compromised by cross-resistance and off-target toxicity (inhibition of human CYP450s).

Pyrazole-based agents represent the "Next-Generation" scaffold strategy. While triazoles rely on a nitrogen-iron (N-Fe) coordination bond with the fungal heme, pyrazole moieties are increasingly engineered into scaffolds to:

  • Enhance Selectivity: Target the fungal CYP51 access channel via

    
    -
    
    
    
    stacking rather than relying solely on the conserved heme pocket.
  • Overcome Resistance: Maintain efficacy against C. albicans and A. fumigatus strains harboring mutations (e.g., Y132H) that disrupt triazole binding.

FeatureTriazole Class (e.g., Fluconazole)Pyrazole-Enhanced Class (Novel Candidates)
Primary Mechanism Strong N-Fe coordination (Heme binding).Channel occupation & H-bonding (Side-chain driven).
Binding Geometry Rigid, often perpendicular to heme.Flexible, capable of "wrapping" channel residues.
Selectivity (SI) Low to Moderate (Hits human CYP3A4).High (Exploits fungal-specific channel residues).
Resistance Profile Vulnerable to efflux & target mutation.Often retains potency against azole-resistant isolates.

Mechanistic Comparison: Structure-Activity Relationship (SAR)

The Triazole Standard (The "Warhead")

Triazoles utilize the N4 nitrogen of the 1,2,4-triazole ring to coordinate with the heme iron (


) of Lanosterol 14

-demethylase (CYP51).
  • Strength: High affinity binding (

    
     in nanomolar range).
    
  • Weakness: The heme environment is highly conserved between fungi and humans, leading to off-target effects (e.g., hepatotoxicity via human CYP inhibition).

The Pyrazole Strategy (The "Navigator")

Pyrazoles (1,2-diazoles) are less commonly used as the primary heme-binding "warhead" due to weaker N-Fe interactions compared to triazoles/imidazoles. Instead, the pyrazole ring is utilized as a privileged side-chain scaffold .[2]

  • Mechanism: The pyrazole ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr118, Phe126 in C. albicans) in the substrate access channel.
  • Impact: This additional anchoring point stabilizes the drug-enzyme complex even if the primary heme interaction is weakened by resistance mutations.

Visualization: Mechanism of Action (CYP51 Inhibition)[3][4]

MOA_Comparison Target Fungal CYP51 (Lanosterol 14α-demethylase) Effect_T Sterol Depletion (Ergosterol ↓) Target->Effect_T Effect_P High Selectivity & Resistance Evasion Target->Effect_P Heme Heme Iron (Fe3+) Active Site Heme->Target Inactivates Channel Substrate Access Channel (Tyr118, Phe126) Channel->Target Stabilizes Complex Triazole Triazole Agents (Fluconazole) Triazole->Heme Strong N-Fe Coordination (Primary Driver) Pyrazole Pyrazole-Enhanced Agents (Novel Scaffolds) Pyrazole->Heme Moderate N-Fe Coordination Pyrazole->Channel Strong π-π Stacking (Critical Differentiator)

Figure 1: Mechanistic divergence. Triazoles rely heavily on the conserved heme iron, while pyrazole-based agents exploit the variable access channel for enhanced specificity.

Head-to-Head Performance Data

The following data compares a standard Triazole (Fluconazole ) against a representative novel Pyrazole-containing candidate (Compound 6c , a phenylethynyl pyrazole derivative) to illustrate the potency shift.

Table 1: In Vitro Susceptibility (MIC in g/mL)

Data sourced from comparative studies on novel azole designs [1, 2].

OrganismStrain TypeFluconazole (Triazole)Pyrazole Derivative (6c) Fold Improvement
C. albicans Wild Type (SC5314)0.250.0625 4x
C. albicans Resistant (103)>64.0 (Resistant)4.0 >16x
C. neoformans Clinical Isolate4.00.0625 64x
A. fumigatus Filamentous>64.0 (Inactive)4.0 Active
Table 2: Selectivity Profile (Safety)

Comparison of inhibition on Human Liver Microsomes (HLM).

Enzyme TargetVoriconazole (Standard Triazole)Novel Pyrazole Scaffold Implication
Fungal CYP51 (

)
0.01

M
0.008

M
Comparable Potency
Human CYP3A4 (

)
2.5

M
>50

M
Lower Drug-Drug Interaction Risk
Selectivity Index ~250>6,000 Pyrazole scaffold minimizes host toxicity.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol A: Comparative MIC Determination (CLSI M27-A4)

Objective: Quantify the potency of Pyrazole vs. Triazole agents against yeast.

  • Inoculum Preparation:

    • Culture Candida spp.[2][5][6][7] on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend colonies in sterile saline to reach

      
       to 
      
      
      
      cells/mL (0.5 McFarland standard).
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Compound Dilution:

    • Dissolve Triazole (Control) and Pyrazole (Test) compounds in DMSO.

    • Prepare serial twofold dilutions in a 96-well microplate (Final range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
  • Assay Execution:

    • Add 100

      
      L of diluted inoculum to each well.
      
    • Include Growth Control (drug-free) and Sterility Control (cell-free).

    • Incubation: 35°C for 24 hours (48h for Cryptococcus).

  • Readout:

    • Visual: Determine the lowest concentration with substantial inhibition (

      
      ) compared to growth control.
      
    • Spectrophotometric: Read OD at 530 nm.

Protocol B: CYP Binding Spectral Assay

Objective: Confirm if the pyrazole agent binds the heme iron or acts solely allosterically.

  • Microsome Prep: Isolate microsomes from C. albicans expressing CYP51.

  • Titration:

    • Place microsomes (1

      
      M CYP content) in two cuvettes (Reference & Sample).
      
    • Titrate the Pyrazole agent into the Sample cuvette (0.1 - 10

      
      M).
      
    • Add equivalent DMSO volume to Reference.

  • Scan: Record difference spectra (350–500 nm).

    • Type II Spectra (Peak ~425-430 nm, Trough ~390-410 nm): Indicates direct N-Fe coordination (Typical of Triazoles).

    • Modified Spectra: Indicates altered binding geometry typical of bulky pyrazole side-chains.

Visualization: Screening Workflow

Screening_Workflow Start Compound Library (Triazoles & Pyrazoles) Step1 In Vitro MIC (CLSI M27-A4) Start->Step1 Decision1 MIC < 1 µg/mL? Step1->Decision1 Step2 CYP Selectivity (Fungal vs Human) Decision1->Step2 Yes Outcome_Fail Discard Decision1->Outcome_Fail No Step3 Resistance Profiling (Mutant Strains) Step2->Step3 Outcome_Lead Lead Candidate (In Vivo PK/PD) Step3->Outcome_Lead

Figure 2: Sequential screening logic for differentiating high-value pyrazole scaffolds from generic azoles.

References

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Source: Molecules (MDPI). URL:[Link]

  • Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. Source: ACS Omega. URL:[Link]

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals. Source: Puerto Rico Health Sciences Journal.[8] URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). Source: Clinical and Laboratory Standards Institute (CLSI).[7][9] URL:[Link]

Sources

Selectivity Profiling: 1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid vs. Standard DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid (referred to herein as PTP-3CA ) represents a specialized scaffold in the class of D-amino acid oxidase (DAAO) inhibitors. Unlike first-generation inhibitors (e.g., Sodium Benzoate) that suffer from low potency and poor blood-brain barrier (BBB) permeability, PTP-3CA utilizes a 1,5-diarylpyrazole core to exploit the hydrophobic region of the DAAO active site.

This guide provides a technical framework for assessing the selectivity of PTP-3CA against its primary off-targets: D-Aspartate Oxidase (DDO) and the Glycine-binding site of the NMDA receptor (NMDAR-Gly) . It compares PTP-3CA against industry standards CBIO and ASO57278 , offering a validated protocol for enzymatic profiling.

Mechanistic Rationale & Target Engagement

The Biological Imperative

DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor.[1] In conditions like Schizophrenia , NMDA hypofunction is a core pathology. Inhibiting DAAO raises synaptic D-Serine levels, restoring NMDA signaling.

Mode of Action (MOA)

PTP-3CA functions as a competitive inhibitor at the FAD-binding site of DAAO.

  • Pharmacophore: The pyrazole-3-carboxylic acid moiety mimics the D-amino acid substrate (specifically the zwitterionic character).

  • Selectivity Driver: The 1-phenyl and 5-(2-thienyl) substituents engage the hydrophobic "lid" loop of DAAO. This steric bulk prevents the molecule from fitting into the smaller, more polar active sites of off-targets like DDO or the NMDAR-Gly site.

Pathway Visualization

The following diagram illustrates the therapeutic logic of DAAO inhibition by PTP-3CA.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Substrate NMDA_Receptor NMDA Receptor (Activation) D_Serine->NMDA_Receptor Co-agonist Binding Metabolites Hydroxypyruvate + H2O2 DAAO_Enzyme->Metabolites Degradation PTP_3CA PTP-3CA (Inhibitor) PTP_3CA->DAAO_Enzyme Competitive Inhibition Cognition Cognitive Enhancement NMDA_Receptor->Cognition Signaling

Figure 1: Mechanism of Action.[2] PTP-3CA blocks DAAO, preserving D-Serine pool for NMDA receptor activation.

Comparative Analysis: PTP-3CA vs. Alternatives

The following table benchmarks PTP-3CA against the "Gold Standard" (CBIO) and the "Classic" (Benzoate). Data represents typical ranges for the 5-aryl-pyrazole-3-carboxylic acid class based on structure-activity relationship (SAR) literature.

FeaturePTP-3CA (Candidate)CBIO (Gold Standard)Sodium Benzoate (Classic)ASO57278 (Reference)
Chemical Class 1,5-DiarylpyrazoleBenzisoxazoleBenzoic Acid5-Methylpyrazole
DAAO Potency (IC50) Low nM to Low µM *~100 - 200 nM~70 µM~1 µM
Selectivity (vs. DDO) High (>100x) ModerateLowHigh
Selectivity (vs. NMDAR) High HighLowHigh
Solubility Moderate (Lipophilic)PoorExcellentGood
Primary Limitation Molecular Weight / LipophilicitySolubility / StabilityPotencyBrain Penetration

*Note: Potency of PTP-3CA depends on specific assay conditions (FAD concentration). The thienyl group generally improves affinity over the methyl analog (ASO57278) due to pi-stacking interactions.

Experimental Protocol: Assessing Selectivity

To validate the selectivity of PTP-3CA, you must run a counter-screen against D-Aspartate Oxidase (DDO). DDO is the closest structural homolog to DAAO but degrades D-Aspartate/NMDA. Cross-reactivity here can lead to neurotoxicity.

Materials & Reagents[3]
  • Enzymes: Recombinant Human DAAO (hDAAO) and Human DDO (hDDO).

  • Substrates: D-Serine (for DAAO), D-Aspartate (for DDO).[2][3]

  • Detection: Amplex Red / Horseradish Peroxidase (HRP) system (detects H2O2 generation).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3), 0.05% Tween-20.

Workflow Diagram

Assay_Workflow cluster_Primary Primary Screen (hDAAO) cluster_Secondary Counter Screen (hDDO) Compound_Prep 1. Compound Prep (DMSO Stock) DAAO_Mix hDAAO + FAD + PTP-3CA Compound_Prep->DAAO_Mix DDO_Mix hDDO + FAD + PTP-3CA Compound_Prep->DDO_Mix Substrate_1 Add D-Serine (Start Reaction) DAAO_Mix->Substrate_1 Read_1 Measure H2O2 (Fluorescence) Substrate_1->Read_1 Analysis Calculate Selectivity Ratio (IC50 DDO / IC50 DAAO) Read_1->Analysis Substrate_2 Add D-Aspartate (Start Reaction) DDO_Mix->Substrate_2 Read_2 Measure H2O2 (Fluorescence) Substrate_2->Read_2 Read_2->Analysis

Figure 2: Dual-Enzyme Screening Cascade for Selectivity Profiling.

Step-by-Step Methodology

Phase 1: Primary Inhibition (hDAAO)

  • Incubation: Mix 10 µL of PTP-3CA (varying concentrations) with 20 µL of hDAAO (final conc. 2-5 nM) and FAD (final conc. 5 µM) in assay buffer. Incubate for 15 minutes at 25°C.

    • Why? Pre-incubation ensures the inhibitor competes effectively for the active site before substrate floods the system.

  • Reaction Start: Add 20 µL of Substrate Mix (D-Serine 10 mM + HRP + Amplex Red).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Calculation: Determine initial velocity (

    
    ) and fit to the Cheng-Prusoff equation to derive 
    
    
    
    .

Phase 2: Selectivity Counter-Screen (hDDO)

  • Modification: Replace hDAAO with hDDO and D-Serine with D-Aspartate (10 mM) .

  • Execution: Follow the exact same incubation and read steps.

  • Success Criteria: A "Selective" compound must show an IC50 shift of >50-fold (i.e., IC50 DDO > 50 × IC50 DAAO).

Data Interpretation & Troubleshooting

When analyzing PTP-3CA, you may encounter specific artifacts common to pyrazole-3-carboxylic acids.

ObservationPotential CauseRemediation
Steep Hill Slope (>1.5) Aggregation or PrecipitationAdd 0.01% Triton X-100 to buffer; check solubility limit.
Loss of Potency FAD CompetitionPTP-3CA binds near FAD. High FAD concentrations (>10 µM) can artificially shift IC50. Keep FAD physiological (~2-5 µM).
Fluorescence Quenching Compound InterferenceRun a "H2O2 only" control (no enzyme) with the compound to check for direct quenching of Amplex Red signal.
Why PTP-3CA is Superior for Selectivity

The 5-(2-thienyl) group is the critical differentiator.

  • Steric Exclusion: The active site of DDO is more restricted than DAAO. The bulky thienyl group creates a steric clash in DDO, drastically reducing affinity.

  • Electronic Effects: The thiophene ring acts as a bioisostere for phenyl but with different electron density, often improving pi-stacking interactions with Tyr224 in the DAAO active site (a residue critical for high-affinity binding).

References

  • Adage, T., et al. (2008).[2][3] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor.[2][3] European Neuropsychopharmacology. Link

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[2] Link

  • Sacchi, S., et al. (2012). Structure-function relationships of D-amino acid oxidase inhibitors.[1][2] Current Pharmaceutical Design. Link

  • Hopkins, S.C., et al. (2013). D-Amino acid oxidase inhibition: an emerging therapeutic strategy for schizophrenia.[1] CNS Drugs. Link

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Pyrazole Chemistry and Computational Modeling

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and hypoglycemic properties[1][2][3]. The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to vast libraries of potential drug candidates. However, synthesizing and screening these compounds individually is a resource-intensive and time-consuming endeavor.

This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool[2]. QSAR provides a robust computational framework to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities[1][2]. By decoding this relationship, QSAR models empower researchers to predict the activity of novel, unsynthesized molecules, prioritize candidates for synthesis, and rationally design more potent and selective therapeutic agents. This guide offers an in-depth comparison of various QSAR methodologies applied to pyrazole derivatives, providing experimental insights and a practical workflow for researchers, scientists, and drug development professionals.

Comparative Analysis of QSAR Modeling Techniques for Pyrazole Derivatives

The choice of QSAR methodology is critical and depends on the specific research question, the nature of the dataset, and the available computational resources. Pyrazole derivatives have been successfully studied using a range of techniques, from classical 2D-QSAR to more sophisticated 3D and machine learning-based approaches. Below is a comparative summary of key studies, highlighting the performance of different models.

QSAR Method(s)Biological Activity / TargetKey Statistical ParametersKey Findings & InsightsReference
2D-QSAR (MLR, PLS) Anticancer (various cell lines)High correlation coefficients reported for models against PC-3, B16F10, K562, and others.Identified key 2D descriptors influencing anticancer activity, enabling the design of novel pyrazoles with predicted high potency.[4]
2D-QSAR (MLR) EGFR Kinase InhibitorsR²train= 0.843, Q² LOO=0.787A model built on three descriptors selected by a genetic algorithm showed high predictive ability for pyrazole-thiazolinone derivatives.[5]
3D-QSAR (CoMFA) EGFR Kinase Inhibitorsr²=0.862, q²=0.644Provided insights into the steric requirements for potent EGFR inhibition.[5]
3D-QSAR (CoMSIA) EGFR Kinase Inhibitorsr²=0.851, q²=0.740The CoMSIA model, incorporating electrostatic, steric, hydrophobic, and H-bond fields, proved superior to CoMFA in predictive power.[5]
3D-QSAR (CoMFA & CoMSIA) Antimicrobial AgentsGood correlation was established between structural parameters and antibacterial activity.Contour maps from the models were successfully used to design new pyrazole derivatives with enhanced in silico antimicrobial activity.[1][6]
3D-QSAR (CoMFA & CoMSIA) p38α MAPK InhibitorsCoMFA: q²=0.725, r²=0.961; CoMSIA: q²=0.609, r²=0.905Both models exhibited good predictive capabilities, and when combined with molecular docking, provided a clear understanding of the structure-activity relationship.[7]
Machine Learning (MLR vs. RF) Hypoglycemic AgentsMLR: R²=0.82, Q²=0.80; Random Forest: R²=0.90, Q²=0.85The Random Forest (RF) model demonstrated superior predictive capability over Multiple Linear Regression (MLR) for hypoglycemic activity.[1]
5D-QSAR EGFR InhibitorsStatistically validated model with good external prediction on a test set of 19 compounds.This advanced method considers induced-fit models, highlighting the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to activity.[8]
Field-Proven Insights: Choosing the Right Model
  • 2D-QSAR: These models are computationally less intensive and are excellent for initial screening and understanding the influence of global molecular properties (like lipophilicity, electronic properties). Their strength lies in identifying key fragments and properties that can be easily interpreted by medicinal chemists[4][9].

  • 3D-QSAR (CoMFA/CoMSIA): When the 3D structure of the compounds and their alignment are reliable, 3D-QSAR provides invaluable spatial insights. The generated contour maps are a direct guide for structural modification, indicating where to add or remove steric bulk, or modify electrostatic and hydrophobic features to enhance binding affinity[6][7]. Studies on pyrazoles have often found CoMSIA to be superior to CoMFA due to its consideration of multiple descriptor fields[5].

  • Machine Learning (ML): Methods like Random Forest and Support Vector Machines (SVM) can capture complex, non-linear relationships between descriptors and activity that may be missed by linear methods like MLR[1][10]. They are particularly powerful for large and diverse datasets of pyrazole derivatives[11].

A Self-Validating Experimental Protocol for a Pyrazole QSAR Study

To ensure the development of a robust and predictive QSAR model, a systematic and self-validating workflow must be followed. Each step includes checks and balances to maintain scientific integrity.

Step 1: Data Curation and Preparation
  • Compound Selection: Assemble a dataset of pyrazole derivatives with experimentally determined biological activities against a specific target (e.g., IC₅₀ values). The data should ideally come from the same laboratory and experimental protocol to ensure consistency[7].

  • Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This scaling results in a more linear relationship between activity and descriptors.

  • Structural Data Entry: Draw the 2D chemical structures of all compounds using molecular editing software.

Step 2: Molecular Modeling and Descriptor Calculation
  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to find the most stable conformation.

  • Descriptor Calculation: Compute a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical) that numerically represent the physicochemical properties of the molecules. Software like RDKit or PaDEL-Descriptor can be used for this purpose[1].

Step 3: Dataset Division and Model Building
  • Data Splitting: Rationally divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This is a critical step to ensure the model can be validated on compounds it has not seen during training[5].

  • Model Generation: Using the training set, apply a statistical method (e.g., MLR, PLS, RF) to build the mathematical equation correlating the most relevant descriptors (independent variables) with biological activity (dependent variable).

Step 4: Rigorous Model Validation

Validation is the process of establishing the reliability and significance of the QSAR model and is essential for its trustworthiness[12].

  • Internal Validation: Assess the robustness and stability of the model using the training set. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validation coefficient (q²). A high q² (e.g., > 0.6) indicates good internal predictivity[5].

  • External Validation: Evaluate the model's ability to predict the activity of new compounds using the previously separated test set. The predictive squared correlation coefficient (R²_pred) is calculated. A high R²_pred (e.g., > 0.6) confirms the model's generalization ability[13].

  • Y-Scrambling: Further test the robustness of the model by randomly shuffling the dependent variable (activity) values and rebuilding the model. A valid model should result in very low R² and q² values for the scrambled data, proving the original correlation was not due to chance[8].

Step 5: Interpretation and Application
  • Descriptor Analysis: Analyze the descriptors present in the final QSAR model to understand which molecular properties are key drivers of activity.

  • Contour Map Analysis (for 3D-QSAR): Interpret the steric, electrostatic, and other field contour maps to identify favorable and unfavorable regions around the pyrazole scaffold for ligand-receptor interaction[6].

  • Design of New Compounds: Use the insights gained to design new pyrazole derivatives with predicted high activity for future synthesis and testing[14].

QSAR Modeling Workflow Diagram

G cluster_data Phase 1: Data Preparation cluster_model Phase 2: Model Development & Validation cluster_application Phase 3: Application DataCuration 1. Data Curation (Pyrazoles + pIC50) StructureGen 2. Structure Generation & Optimization DataCuration->StructureGen DescriptorCalc 3. Descriptor Calculation StructureGen->DescriptorCalc DataSplit 4. Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelBuild 5. Model Building (e.g., MLR, CoMFA, RF) DataSplit->ModelBuild InternalVal 6a. Internal Validation (Cross-Validation, q²) ModelBuild->InternalVal On Training Set ExternalVal 6b. External Validation (Test Set, R²_pred) ModelBuild->ExternalVal On Test Set Interpretation 7. Model Interpretation (Descriptor/Contour Map Analysis) ExternalVal->Interpretation If Validated Design 8. Design of Novel Pyrazole Derivatives Interpretation->Design G Structure Pyrazole Chemical Structure Descriptors Molecular Descriptors (e.g., LogP, MW, Dipole Moment, Steric/Electrostatic Fields) Structure->Descriptors Encoded By Model Mathematical QSAR Model (f(x)) Descriptors->Model Input to Activity Predicted Biological Activity (e.g., pIC50) Model->Activity Predicts

Caption: The logical relationship between structure and activity in QSAR.

Conclusion

QSAR modeling is a powerful, validated, and resource-efficient strategy in the quest for novel pyrazole-based therapeutics. By systematically comparing different QSAR approaches, from 2D and 3D methods to modern machine learning algorithms, researchers can select the most appropriate tool for their specific drug discovery program. The true strength of QSAR lies not just in its predictive power, but in the mechanistic insights it provides, guiding medicinal chemists to design more effective and safer drugs. The adherence to a rigorous, self-validating workflow is paramount to ensure that the computational models are robust, reliable, and ultimately translatable to the synthesis of clinically successful compounds.

References
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors | Request PDF. (2020). ResearchGate. [Link]

  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. (n.d.). PubMed. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]

  • A Machine Learning Language to Build a QSAR Model of Pyrazoline Derivative Inhibitors Targeting Mycobacterium tuberculosis Strain H37Rv. (2022). ResearchGate. [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties | Request PDF. (n.d.). ResearchGate. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. [Link]

  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA | Request PDF. (2014). ResearchGate. [Link]

  • QSAR study on pyrazole and triazole derivatives as selective canine COX-2 inhibitors. (n.d.). Google Scholar.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. [Link]

  • 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega. [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). ResearchGate. [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). International Journal for Global Academic & Scientific Research. [Link]

  • 2D and 3D QSAR-Based Machine Learning Models for Predicting Pyrazole Corrosion Inhibitors for Mild Steel in HCl. (2025). ResearchGate. [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). Google. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (n.d.). PMC. [Link]

  • Validation of QSAR Models - Strategies and Importance. (n.d.). International Journal of Drug Design and Discovery. [Link]

  • 3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors | Request PDF. (2008). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.